N-Benzyl-2,2,2-trifluoroacetamide
Description
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Structure
3D Structure
Properties
CAS No. |
71029-16-8 |
|---|---|
Molecular Formula |
C18H34N4O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-1-[2-(3,3,5,5-tetramethyl-2-oxopiperazin-1-yl)ethyl]piperazin-2-one |
InChI |
InChI=1S/C18H34N4O2/c1-15(2)11-21(13(23)17(5,6)19-15)9-10-22-12-16(3,4)20-18(7,8)14(22)24/h19-20H,9-12H2,1-8H3 |
InChI Key |
GUCMKIKYKIHUTM-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCN2CC(NC(C2=O)(C)C)(C)C)C |
Other CAS No. |
71029-16-8 |
Origin of Product |
United States |
Foundational & Exploratory
N-Benzyl-2,2,2-trifluoroacetamide CAS 7387-69-1 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-2,2,2-trifluoroacetamide (CAS 7387-69-1)
Introduction
This compound is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1][2] Characterized by a benzyl group attached to the nitrogen of a trifluoroacetamide moiety, its structure imparts a unique combination of stability, reactivity, and electronic properties.[1][2] The presence of the trifluoromethyl group is particularly influential, enhancing the compound's utility as a synthetic intermediate and as a functional group in the design of bioactive molecules.[1] This guide provides a detailed examination of its core physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and development professionals.
Molecular and Chemical Identity
The fundamental identity of a compound is the bedrock of its scientific application. This compound is unambiguously identified by a set of standardized nomenclature and registry numbers.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7387-69-1 | [1][3][4] |
| Molecular Formula | C₉H₈F₃NO | [1][4][5] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | N-Benzyltrifluoroacetamide, Acetamide, 2,2,2-trifluoro-N-(phenylmethyl)- | [2][6] |
| InChI Key | DEXVYKWXVWAYGO-UHFFFAOYSA-N | [3][4] |
| PubChem CID | 230121 | [1][4] |
| MDL Number | MFCD00188542 |[1][3] |
Core Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are crucial for method development, formulation, and predicting its interactions.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 203.16 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder or solid. | [1][5][6] |
| Melting Point | 70 - 74 °C | [1][7] |
| LogP (Octanol/Water) | 2.05 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 (Note: PubChem computes 4 based on atoms) | [3][8] |
| Purity | Typically ≥95% (GC) |[1][5] |
The trifluoromethyl group significantly influences these properties. Its strong electron-withdrawing nature enhances the polarity of the amide group while contributing to the compound's overall lipophilicity, as reflected in the LogP value of 2.05.[3] This balanced character is key to its solubility in a range of organic solvents, a critical feature for its role in organic synthesis.[1] While specific quantitative solubility data is not detailed in the available literature, its widespread use as a reagent implies good solubility in common solvents like ethers, chlorinated solvents, and other polar aprotic media.[1][9]
Synthesis and Reactivity Profile
Understanding the synthesis of this compound provides insight into its stability and potential impurities. The most common and straightforward method is the acylation of benzylamine with trifluoroacetic anhydride (TFAA).[9]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acylation
This protocol is based on the methodology described in scientific literature.[9] The causality behind using an anhydrous solvent like dry ether is to prevent the rapid hydrolysis of the highly reactive trifluoroacetic anhydride, which would otherwise quench the reagent and reduce the yield.
-
Preparation: Dissolve benzylamine (5.5 mL) in dry diethyl ether (2 mL) within a suitable reaction vessel (e.g., a 100 mL conical flask).
-
Acylation: Carefully add trifluoroacetic anhydride (10 mL) to the solution. The reaction is often exothermic and proceeds readily.
-
Workup: After allowing the reaction to proceed, the resulting precipitate is washed with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining trifluoroacetic acid, followed by a wash with water to remove salts.
-
Isolation: The product is filtered, dried under a vacuum, and collected.[9]
The resulting amide is relatively stable. The trifluoroacetyl group is a robust amine protecting group, but it can be removed under specific conditions, which is a cornerstone of its utility in multi-step synthesis.[1]
Applications in Research and Drug Development
The unique properties imparted by the trifluoromethyl group make this compound a versatile tool for scientists.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the creation of complex fluorinated molecules.[1] The trifluoromethyl group is a common feature in many modern drugs and pesticides, where it can enhance metabolic stability, binding affinity, and bioavailability.
-
Amine Protection: The trifluoroacetamide group is an effective protecting group for primary and secondary amines, valued for its stability under various reaction conditions.[1]
-
Bioavailability Enhancement: In drug development, its incorporation into active pharmaceutical ingredients (APIs) can improve their stability and absorption profiles.[1]
-
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography (GC). By reacting it with amines or other functional groups, it creates more volatile and thermally stable derivatives that are easier to detect and quantify.[1]
-
Material Science: The compound can be integrated into polymer formulations to improve thermal stability and chemical resistance or used in surface modification to create hydrophobic and chemically resistant coatings.[1]
Safety and Handling
Contradictory information exists regarding the hazard classification of this compound. While some safety data sheets (SDS) classify it as not hazardous, others indicate specific risks.[10] Therefore, a cautious approach is mandated.
Table 3: Summary of Hazard Information
| Hazard Type | Statement | Source(s) |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | [3] |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. | |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dust during handling.[11] Wash hands thoroughly after use.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
It is imperative for researchers to consult the specific SDS provided by their supplier before handling this chemical.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block whose value is derived directly from its distinct physicochemical properties. The presence of the trifluoromethyl group confers enhanced stability, specific reactivity, and desirable electronic characteristics that are leveraged across diverse scientific disciplines. From enabling the synthesis of next-generation pharmaceuticals to improving the performance of advanced materials, a thorough understanding of this compound's properties is essential for innovation. This guide serves as a foundational resource for scientists and developers, providing the technical accuracy and practical insights necessary to harness its full potential.
References
-
Synthesis of this compound. [Link]
-
This compound 95.0+%, TCI America™ | Fisher Scientific. [Link]
-
N,N-dibenzyl-2,2,2-trifluoroacetamide | C16H14F3NO | CID 3611758 - PubChem. [Link]
-
CID 172702912 | C9H8F3NO - PubChem. [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 7387-69-1: this compound [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. This compound 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 7387-69-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. CID 172702912 | C9H8F3NO | CID 172702912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to N-benzyltrifluoroacetamide: Synthesis, Characterization, and Applications
Abstract
N-benzyltrifluoroacetamide is a fluorinated amide of significant interest in medicinal chemistry and drug development. Its unique structural features—a lipophilic benzyl group, a metabolically stable trifluoromethyl moiety, and a hydrogen-bonding-capable amide linkage—make it a valuable building block for the synthesis of complex pharmaceutical agents and a useful tool in biochemical research. This guide provides a comprehensive overview of N-benzyltrifluoroacetamide, detailing its chemical and physical properties, a robust synthesis protocol, in-depth analysis of its spectroscopic signatures (NMR, IR, and MS), and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, often increasing the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. N-benzyltrifluoroacetamide serves as a key exemplar of a molecule incorporating these beneficial features, acting as a versatile scaffold and synthetic intermediate.
Chemical and Physical Properties
N-benzyltrifluoroacetamide is a white to off-white crystalline solid at room temperature. Its structure combines a rigid aromatic ring with a flexible, fluorinated acyl chain.
Table 1: Physicochemical Properties of N-benzyltrifluoroacetamide
| Property | Value | Source(s) |
| IUPAC Name | N-benzyl-2,2,2-trifluoroacetamide | [1] |
| CAS Number | 7387-69-1 | [2] |
| Molecular Formula | C₉H₈F₃NO | [2] |
| Molecular Weight | 203.16 g/mol | [3] |
| Monoisotopic Mass | 203.055802 Da | [4] |
| Appearance | Solid, white to light yellow powder/crystal | [2] |
| Purity | Typically ≥97% | [2] |
graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Benzene Ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
// Methylene Bridge
C7 [label="CH₂", pos="2,0!"];
// Amide Group
N [label="N", pos="3,-0.5!", fontcolor="#EA4335"];
H_N [label="H", pos="3,-1.2!"];
C8 [label="C", pos="4,0!"];
O [label="O", pos="4,0.7!", fontcolor="#EA4335"];
// Trifluoromethyl Group
C9 [label="C", pos="5,-0.5!"];
F1 [label="F", pos="5,-1.2!", fontcolor="#34A853"];
F2 [label="F", pos="5.7,-0.2!", fontcolor="#34A853"];
F3 [label="F", pos="5.7,-0.8!", fontcolor="#34A853"];
// Benzene Ring Bonds
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- H1;
C2 -- H2;
C3 -- H3;
C4 -- H4;
C5 -- H5;
// Connecting Bonds
C6 -- C7;
C7 -- N;
N -- H_N;
N -- C8;
C8 -- O [style=double];
C8 -- C9;
C9 -- F1;
C9 -- F2;
C9 -- F3;
}
Caption: Experimental workflow for the synthesis of N-benzyltrifluoroacetamide.
Spectroscopic Analysis: A Structural Fingerprint
The unambiguous identification and confirmation of purity for N-benzyltrifluoroacetamide rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
[3]* δ 7.37 (m, 5H): This multiplet corresponds to the five protons of the aromatic phenyl ring.
-
δ 4.5 (d, 2H): A doublet representing the two benzylic protons (-CH₂-). The splitting is due to coupling with the adjacent amide proton (-NH-).
-
δ 6.5-7.0 (br s, 1H): A broad singlet for the amide proton (-NH-). The broadness is characteristic and results from quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~157 (q): The carbonyl carbon (C=O). It appears as a quartet due to coupling with the three adjacent fluorine atoms.
-
δ ~136: The quaternary carbon of the phenyl ring attached to the methylene group.
-
δ ~129, ~128, ~127: Signals corresponding to the CH carbons of the phenyl ring.
-
δ ~116 (q): The trifluoromethyl carbon (-CF₃). This signal is also a quartet due to the direct, large one-bond C-F coupling.
-
δ ~45: The benzylic methylene carbon (-CH₂-).
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~ -76 ppm: A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. [5]The chemical shift is highly characteristic for a CF₃ group attached to an amide carbonyl. [6]This technique is particularly useful for confirming the successful incorporation of the trifluoroacetyl group and for assessing purity, as fluorine-containing impurities would be readily detected.
[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Key IR Absorptions for N-benzyltrifluoroacetamide
[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| :--- | :--- | :--- | :--- |
| 3306, 3109 | N-H Stretch | Amide | Medium |
| 3036 | Aromatic C-H Stretch | Phenyl Ring | Medium |
| 2961 | Aliphatic C-H Stretch | Methylene (-CH₂-) | Medium |
| 1703 | C=O Stretch (Amide I) | Amide Carbonyl | Strong |
| 1562 | N-H Bend (Amide II) | Amide | Medium |
| 1497, 1455 | C=C Stretch | Aromatic Ring | Medium |
| 1181 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |
The most diagnostic peaks are the strong carbonyl (C=O) stretch at 1703 cm⁻¹ and the strong carbon-fluorine (C-F) stretches around 1181 cm⁻¹, which together confirm the presence of the trifluoroacetamide group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 203, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for N-benzyl amides include alpha-cleavage. The most prominent fragments would be:
-
m/z 91: The tropylium cation ([C₇H₇]⁺), a very stable fragment resulting from the cleavage of the C-N bond and rearrangement of the benzyl group. This is often the base peak.
-
m/z 106: The [C₇H₈N]⁺ fragment, resulting from cleavage of the bond between the carbonyl carbon and the CF₃ group.
Applications in Research and Drug Development
N-benzyltrifluoroacetamide is more than a simple chemical; it is a strategic tool for the modern medicinal chemist.
-
Synthetic Intermediate: Its primary role is as a building block. The trifluoroacetyl group can serve as a protecting group for the benzylamine moiety, which can be removed under specific conditions. Alternatively, the benzyl group can be modified or the entire molecule can be incorporated into a larger, more complex bioactive compound.
-
Biological Activity: Studies have shown that N-benzyltrifluoroacetamide itself possesses promising biological properties, including moderate antibacterial and good antifungal activity. [3]It has also demonstrated cytotoxic activity against certain cell lines, suggesting potential for further investigation in oncology.
[3]* Metabolic Studies: The non-fluorinated analog, N-benzylacetamide, has been identified as a major metabolite of the Chagas disease drug benznidazole. This makes the stable-isotope labeled or the trifluorinated version of N-benzylacetamide an excellent candidate for use as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification of the metabolite in biological matrices.
Conclusion
N-benzyltrifluoroacetamide is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied pharmaceutical science. Its straightforward synthesis, well-defined chemical properties, and clear spectroscopic profile make it an accessible and reliable tool for researchers. The presence of the trifluoromethyl group imparts desirable properties relevant to drug design, including metabolic stability and altered electronic character. As the demand for more sophisticated and effective therapeutic agents grows, the strategic use of fluorinated building blocks like N-benzyltrifluoroacetamide will continue to be a critical component in the drug discovery and development pipeline.
References
-
Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of this compound. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of this compound using... Retrieved February 23, 2026, from [Link]
-
Prakash, G. K. S., et al. (2025). Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available at: [Link]
-
PubChem. (n.d.). N,N-dibenzyl-2,2,2-trifluoroacetamide. Retrieved February 23, 2026, from [Link]
-
Ross, J. A. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-... Retrieved February 23, 2026, from [Link]
-
PubChemLite. (n.d.). N-benzyl-2,2,2-trifluoro-n-methylacetamide. Retrieved February 23, 2026, from [Link]
-
University of California, San Diego. (n.d.). 19F NMR Reference Standards. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of this compound. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]
-
University of Wisconsin-Madison. (2021). 13C NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 23, 2026, from [Link]
-
Lu, Y., et al. (2014). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. PMC. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-. NIST WebBook. Retrieved February 23, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. CID 172702912 | C9H8F3NO | CID 172702912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. dovepress.com [dovepress.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Whitepaper: Physicochemical Profiling of N-Benzyl-2,2,2-trifluoroacetamide
[1]
Executive Summary
This compound (CAS: 7387-69-1) serves as a strategic intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Its utility stems from the trifluoroacetyl group, which modulates lipophilicity and metabolic stability in bioactive scaffolds.[1] This guide establishes the definitive thermal properties of the compound—specifically its melting point as a primary purity indicator—and clarifies the thermodynamic behavior regarding its boiling point, distinguishing it from common liquid reagents.[1]
Chemical Identity & Structural Analysis
The compound is a secondary amide resulting from the condensation of benzylamine and a trifluoroacetylating agent.[1] The introduction of the electron-withdrawing trifluoromethyl (
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 7387-69-1 |
| Molecular Formula | |
| Molecular Weight | 203.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in organic solvents (MeOH, |
Physicochemical Data Core
Melting Point (Solid-Liquid Transition)
The melting point (MP) is the most reliable physical constant for assessing the purity of this compound.[1] A sharp melting range indicates high crystalline purity, while a broadened range suggests the presence of unreacted benzylamine or solvent occlusion.[1]
-
Thermodynamic Implication: The relatively high melting point for a molecule of this size is attributed to strong intermolecular hydrogen bonding (
) and dipole-dipole interactions enhanced by the polarized group.[1]
Boiling Point & Volatility Profile
Unlike liquid reagents such as trifluoroacetic anhydride (BP: 40 °C), this compound is a solid at standard temperature and pressure (STP).[1]
-
Atmospheric Boiling Point (1 atm): Not Experimentally Applicable.
-
Technical Insight: Attempting to distill this compound at atmospheric pressure (760 mmHg) typically results in thermal decomposition before the boiling point is reached.[1] The theoretical boiling point is estimated to be >250 °C based on group contribution methods, but this is thermodynamically inaccessible without degradation.[1]
-
-
Vacuum Distillation: If distillation is required for purification, it must be performed under high vacuum (e.g., <1 mmHg) to lower the boiling point to a stable range, though recrystallization is the preferred purification method.[1]
Data Summary Table
| Thermal Property | Value / Range | Condition | Relevance |
| Melting Point | 70 – 74 °C | 1 atm | Primary Quality Control (QC) Metric |
| Boiling Point | N/A (Decomposes) | 1 atm | Avoid atmospheric distillation.[1] |
| Flash Point | N/A | - | Solid material; dust explosion hazard possible.[1] |
Experimental Protocols
Synthesis Workflow
The synthesis typically involves the acylation of benzylamine.[1] The choice of Trifluoroacetic Anhydride (TFAA) over trifluoroacetyl chloride is preferred in laboratory settings to avoid gaseous HCl byproducts, though it requires careful temperature control.[1]
Reaction:
Visualization: Synthesis & Purification Logic
The following diagram outlines the critical decision points in synthesizing and purifying the compound to meet the MP specification.
Figure 1: Synthesis and purification workflow ensuring isolation of the crystalline solid.
Standard Operating Procedure: Melting Point Determination
To validate the identity of the synthesized batch, follow this self-validating protocol:
-
Sample Prep: Dry the sample under vacuum for 2 hours to remove solvent residues (solvent depression can lower MP by 2-5 °C).
-
Loading: Pack a capillary tube to a height of 2-3 mm.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min up to 60 °C.
-
Critical Ramp:1 °C/min from 60 °C to 75 °C.
-
-
Validation:
-
Onset: Liquid meniscus first visible (Target: >70 °C).[1]
-
Clear Point: Sample completely liquid (Target: <74 °C).
-
Applications & Relevance in Drug Development[1][2]
The Fluorine Effect
The trifluoroacetyl group is not merely a protecting group; it is a pharmacophore modulator.[1]
-
Lipophilicity: The
group increases , enhancing membrane permeability compared to the non-fluorinated acetamide.[1] -
Metabolic Stability: The
bond is resistant to oxidative metabolism (P450 enzymes), prolonging the half-life of the amide bond.[1]
Visualization: Structure-Property Relationship
Figure 2: Impact of the trifluoromethyl moiety on the physicochemical behavior of the scaffold.
References
A Senior Application Scientist's Guide to the Safe Handling of N-Benzyl-2,2,2-trifluoroacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the safe handling, storage, and disposal of N-Benzyl-2,2,2-trifluoroacetamide (CAS No. 7387-69-1). As a versatile compound utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals, its unique trifluoroacetamide functional group imparts desirable properties for drug development, such as enhanced bioactivity and stability.[1] However, these same properties necessitate a robust understanding of its hazard profile and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for handling procedures and integrating field-proven insights to ensure a self-validating system of safety.
Compound Profile and Hazard Identification
A foundational principle of laboratory safety is a thorough understanding of the material's intrinsic properties and associated hazards. This compound is a white to light yellow crystalline powder, a physical state that presents a primary exposure risk through inhalation of dust particles.[1][2]
| Property | Value | Source |
| CAS Number | 7387-69-1 | [1][3] |
| Molecular Formula | C9H8F3NO | [1][4] |
| Molecular Weight | 203.16 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 70 - 74 °C | [1] |
| Purity | Typically ≥95-98% | [1][3] |
The Globally Harmonized System (GHS) provides a clear framework for understanding the compound's hazards. It is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[3]
-
H302: Harmful if swallowed. [3] Ingestion can lead to systemic toxicity. The causality lies in its absorption into the bloodstream, where it can interfere with biological processes.
-
H315: Causes skin irritation. [3] Prolonged contact can cause localized redness, inflammation, or dermatitis. The amide and fluorinated components can interact with skin lipids and proteins.
-
H319: Causes serious eye irritation. [3] Direct contact with the eyes can cause significant, potentially damaging, irritation. The crystalline nature of the solid increases the risk of mechanical and chemical abrasion to the cornea.
-
H335: May cause respiratory irritation. [3] Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. This is a primary exposure route due to its powder form.
Proactive Risk Mitigation: A Strategy of Control
A proactive approach to safety involves a multi-layered strategy where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure. The relationship between the identified hazards and the necessary controls is not arbitrary; it is a direct, logical linkage designed to interrupt potential exposure pathways.
Caption: Logical relationship between hazards and mitigation controls.
Causality in Control Selection:
-
Engineering Controls: The use of a certified chemical fume hood is non-negotiable when handling this compound in its solid form.[2][5] This is the most effective method to control the primary hazard of respiratory irritation (H335) by containing dust at the source. Ensure safety showers and eyewash stations are readily accessible.[6][7]
-
Administrative Controls: Prohibiting eating, drinking, and smoking in the laboratory is a fundamental practice that directly mitigates the risk of ingestion (H302).[3][8] All containers must be clearly labeled.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must directly correspond to the identified hazards.
| PPE Item | Specification | Rationale / Causality | Source |
| Hand Protection | Nitrile gloves | Protects against skin irritation (H315) from incidental contact. | [2][5] |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 rated) | Prevents airborne particles from causing serious eye irritation (H319). | [2][5] |
| Body Protection | Long-sleeved laboratory coat | Protects skin on the arms and prevents contamination of personal clothing. | [2][8] |
| Respiratory | Effective dust mask (if engineering controls fail) | While a fume hood is the primary control, a dust mask can be considered for spill cleanup. | [2] |
Standard Operating Procedure: Weighing and Handling
The following protocol is a self-validating system for the safe weighing and transfer of this compound. Each step is designed to reinforce the overall safety framework.
Caption: Step-by-step workflow for safe handling.
Detailed Experimental Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year. Ensure the sash is at the lowest practical height.
-
Don all required PPE: a long-sleeved lab coat, chemical safety goggles, and nitrile gloves.[2]
-
Prepare the work surface within the fume hood by wiping it down with an appropriate solvent (e.g., 70% ethanol) and allowing it to dry.
-
-
Weighing and Transfer:
-
Place a tared weigh boat or the receiving flask directly on an analytical balance located inside the fume hood to contain any generated dust.
-
Slowly and carefully transfer the desired amount of this compound using a spatula. Avoid any rapid movements that could aerosolize the powder.
-
Causality: Performing this action inside the hood is critical to contain fine particles that are invisible to the naked eye but pose a respiratory risk.[9]
-
Securely cap or cover the container immediately after weighing.
-
-
Post-Handling & Cleanup:
-
Carefully wipe down the spatula and any surfaces that may have come into contact with the compound, using a cloth dampened with a suitable solvent.
-
Dispose of the weigh boat and contaminated wipes in a designated solid chemical waste container.
-
Remove PPE in the correct order to avoid self-contamination: lab coat, then goggles, and finally gloves.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Response Protocols
Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is critical.[10]
-
Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[3][6]
-
Skin Contact (H315): Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][6]
-
Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Ingestion (H302): If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[3]
-
Spill: Evacuate the immediate area. Wear appropriate PPE, including a dust mask if necessary. Gently sweep up the spilled solid, avoiding dust creation, and place it into a sealed container for disposal. Clean the spill area thoroughly.[2]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[2][7][8]
-
Disposal: All waste containing this compound must be treated as hazardous chemical waste. Dispose of it in accordance with federal, state, and local regulations.[2] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
-
CID 172702912 | C9H8F3NO - PubChem. [Link]
-
Synthesis of this compound - ResearchGate. [Link]
-
Antimicrobial, antioxidant, cytotoxic and molecular docking properties of this compound - ResearchGate. [Link]
-
N,N-dibenzyl-2,2,2-trifluoroacetamide | C16H14F3NO | CID 3611758 - PubChem. [Link]
-
SAFETY DATA SHEET - Oakwood Chemical. [Link]
-
School Chemistry Laboratory Safety Guide - CDC. [Link]
-
Antimicrobial activity of this compound using... - ResearchGate. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Amide handling precautions? - Sciencemadness Discussion Board. [Link]
-
Chemical Safety - Environmental Health and Safety - Missouri S&T. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. cdc.gov [cdc.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
antimicrobial and antioxidant properties of N-benzyl-2,2,2-trifluoroacetamide
This technical guide provides an in-depth analysis of N-benzyl-2,2,2-trifluoroacetamide , focusing on its synthesis, antimicrobial efficacy, and antioxidant potential.[1][2] It is designed for researchers in medicinal chemistry and pharmacology, synthesizing data from key studies to evaluate this compound as a scaffold for drug discovery.
Dual-Action Antimicrobial and Antioxidant Scaffold
Executive Summary
This compound (BTFA) represents a significant class of fluorinated amides where the incorporation of a trifluoromethyl (
Critical findings indicate:
-
Antifungal Potency: Superior activity against Aspergillus flavus (MIC 15.62
g/mL), outperforming standard broad-spectrum expectations.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Antioxidant Mechanism: Exhibits a Ferric Reducing Antioxidant Power (FRAP) of 1.352 mM Fe(II)/g , demonstrating electron-donating capabilities superior to some standard reference antioxidants.[1][2]
-
Molecular Targets: In silico studies suggest high-affinity binding to CYP51 (Lanosterol 14
-demethylase) , a key enzyme in fungal ergosterol biosynthesis.
Chemical Profile & Structural Logic
The bioactivity of BTFA is driven by the electronic and steric properties of the trifluoroacetamide moiety.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 203.16 g/mol |
| Key Functional Group | Trifluoromethyl ( |
| Lipophilicity (LogP) | ~2.05 (Enhanced membrane permeability compared to non-fluorinated analog). |
| Solubility | Soluble in organic solvents (DMSO, Ethanol, Chloroform); low water solubility. |
Structural Advantage
The
Synthesis Methodology
The synthesis of BTFA is achieved through a nucleophilic acyl substitution (N-acylation) of benzylamine. While some literature references "Friedel-Crafts" conditions loosely, the core mechanism is the attack of the nucleophilic amine on the electrophilic carbonyl of the anhydride.
Reaction Pathway
The reaction typically utilizes Trifluoroacetic Anhydride (TFAA) as the acylating agent due to its high reactivity.
Figure 1: Synthetic pathway for this compound via N-acylation.
Detailed Protocol
Reagents: Benzylamine (10 mmol), Trifluoroacetic Anhydride (12 mmol), Dichloromethane (DCM) or dry Benzene, Triethylamine (
-
Preparation: Dissolve benzylamine (1.07 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic anhydride (2.52 g) dropwise over 15 minutes. (Caution: Exothermic reaction).
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2–4 hours.
-
Work-up: Wash the reaction mixture with 5%
(to neutralize trifluoroacetic acid byproduct), followed by water and brine. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol/water or hexane to yield white crystalline solid.
Antimicrobial Efficacy
BTFA exhibits a broad antimicrobial spectrum, with a pronounced efficacy against fungal pathogens. The hydrophobic benzyl tail facilitates cell membrane penetration, while the trifluoroacetyl group likely interacts with intracellular enzymatic targets.
Antifungal Activity Data (MIC)
The Minimum Inhibitory Concentration (MIC) values indicate high potency against Aspergillus species.
| Pathogen | Strain Type | MIC ( | Classification |
| Aspergillus flavus | Fungus | 15.62 | Highly Sensitive |
| Botrytis cinerea | Fungus | 31.25 | Sensitive |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | 62.50 | Moderately Sensitive |
| Candida albicans | Yeast | 62.50 | Moderately Sensitive |
| Scopulariopsis sp. | Fungus | 62.50 | Moderately Sensitive |
Mechanism of Action: Molecular Docking
Computational docking studies suggest BTFA acts by inhibiting key biosynthetic enzymes.
-
Target: Lanosterol 14
-demethylase (CYP51) .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Pathway: Ergosterol Biosynthesis.
-
Interaction: The compound fits into the active site of CYP51, preventing the conversion of lanosterol to ergosterol, leading to fungal cell membrane instability and death.
-
Secondary Target: Glucosamine-6-phosphate synthase (essential for cell wall formation).
Antioxidant Properties
Oxidative stress is a key driver in cellular degeneration. BTFA demonstrates significant antioxidant capacity, acting primarily through Single Electron Transfer (SET) mechanisms.
Quantitative Assay Results
| Assay | Metric | Value | Interpretation |
| FRAP Assay | Reducing Power | 1.352 ± 0.04 mM Fe(II)/g | High reducing capacity; approx.[1][2] 2x higher than some standard references in specific conditions.[1][2] |
| DPPH Scavenging | Inhibition % | 78.97 ± 2.24% | Effective radical scavenger at 1000 |
FRAP Assay Protocol (Standardized)
This protocol validates the electron-donating potential of BTFA.
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Solution: 20 mM
. -
FRAP Reagent: Mix Acetate Buffer : TPTZ :
in a 10:1:1 ratio. Warm to 37°C.
-
-
Sample Incubation:
-
Mix 20
L of BTFA solution (various concentrations in DMSO) with 180 L of FRAP Reagent in a 96-well plate.
-
-
Measurement:
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure absorbance at 593 nm .
-
-
Calculation:
-
Compare absorbance against a standard curve of Ferrous Sulfate (
). Express results as mM Fe(II) equivalents per gram of compound.[2]
-
Cytotoxicity & Safety Profile
For a compound to be a viable drug candidate, it must exhibit selectivity (high toxicity to pathogens, low toxicity to host cells).
-
Cell Line Tested: A549 (Lung Adenocarcinoma).[1]
-
IC50 Value: 100
g/mL . -
Therapeutic Index: The MIC for A. flavus (15.62
g/mL) is significantly lower than the cytotoxic IC50 (100 g/mL), suggesting a favorable therapeutic window (Selectivity Index > 6).
Biological Mechanism Workflow
The following diagram illustrates the proposed multi-target mechanism of BTFA, linking its chemical structure to observed biological effects.
Figure 2: Dual mechanism of action: CYP51 inhibition (Antifungal) and Electron Transfer (Antioxidant).
References
-
Al-Dhabi, N. A., et al. (2017).[1] "Antimicrobial, antioxidant, cytotoxic and molecular docking properties of this compound." Journal of Saudi Chemical Society.
-
CymitQuimica. "this compound Product Data." Chemical Catalog.
-
PubChem. "this compound (Compound CID 172702912)."[4] National Library of Medicine.
-
Fluorochem. "this compound Safety and Properties." Fluorochem UK.
Sources
Methodological & Application
Application Notes and Protocols: Trifluoroacetylation of Primary Amines using Trifluoroacetic Anhydride (TFAA)
Introduction: The Strategic Role of Trifluoroacetylation in Modern Chemistry
In the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic modification of molecular scaffolds is paramount. The introduction of a trifluoroacetyl group (-COCF₃) onto a primary amine using trifluoroacetic anhydride (TFAA) is a cornerstone transformation with multifaceted applications. This process, known as trifluoroacetylation, is leveraged for three primary purposes: as a robust protecting group strategy, as a method to enhance the physicochemical properties of drug candidates, and as a derivatization technique for analytical purposes.[1]
The trifluoromethyl (-CF₃) moiety, a key component of the trifluoroacetyl group, is renowned for its ability to improve a molecule's metabolic stability, bioavailability, and binding affinity by modulating lipophilicity and electrostatic interactions.[1] Trifluoroacetic anhydride (TFAA) stands out as a highly efficient and reactive reagent for this purpose.[2] Its high reactivity ensures that reactions are often rapid and produce high yields, making it an invaluable tool in complex, multi-step synthetic pathways.[1]
This guide provides an in-depth exploration of the trifluoroacetylation of primary amines using TFAA, from the underlying reaction mechanism to detailed, field-proven protocols for both synthetic and analytical applications.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The trifluoroacetylation of a primary amine with TFAA proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This attack leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a trifluoroacetate ion as a stable leaving group and forming a protonated trifluoroacetamide. A base, typically a non-nucleophilic tertiary amine such as triethylamine or pyridine, is often included to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[1][3]
Caption: Nucleophilic acyl substitution mechanism for amine trifluoroacetylation.
Key Applications of Trifluoroacetylation
Amine Protection in Multi-Step Synthesis
The trifluoroacetamide group is stable under a wide range of reaction conditions, making it an effective protecting group for primary amines during subsequent synthetic transformations.[1] While robust, it can be selectively cleaved under specific, typically basic, conditions when the amine functionality needs to be revealed.[4][5]
Modification of Drug Candidates
Incorporating a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules.[1] Trifluoroacetylation provides a direct route to introduce this valuable moiety.
Derivatization for Analytical Chemistry
Trifluoroacetylation significantly increases the volatility and thermal stability of primary amines.[1][5] This derivatization is crucial for their analysis by gas chromatography (GC) and mass spectrometry (MS), enabling accurate identification and quantification in complex matrices such as biological fluids and environmental samples.[1][6] The resulting trifluoroacetyl derivatives often exhibit improved chromatographic resolution and enhanced detection with electron capture detectors (ECD).[2]
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroacetylation of a Primary Amine for Synthetic Applications
This protocol outlines a general method for the N-trifluoroacetylation of aliphatic or aromatic primary amines on a laboratory scale.
Materials:
-
Primary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[7]
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[8]
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice-water bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1-1.2 equivalents) to the cooled and stirring solution. Monitor for any significant temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[9]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove the tertiary amine base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining trifluoroacetic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography or recrystallization as needed.
Caption: General experimental workflow for synthetic trifluoroacetylation.
Protocol 2: Derivatization of Primary Amines for Gas Chromatography (GC) Analysis
This protocol is designed for the derivatization of small quantities of primary amines in a sample for subsequent analysis by GC or GC-MS.
Materials:
-
Sample containing the primary amine(s)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)[10]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Place a known amount of the sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA to the vial.[10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[10]
-
Cooling and Concentration: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the derivatized sample in a suitable solvent for GC injection (e.g., ethyl acetate).
-
Analysis: Inject an aliquot of the reconstituted sample into the GC system.
Caption: Workflow for analytical derivatization of primary amines.
Quantitative Data Summary
The choice of solvent and base can influence the reaction rate and yield. The following table provides a general overview of common conditions.
| Parameter | Common Choices | Rationale and Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate | Anhydrous aprotic solvents are essential to prevent hydrolysis of TFAA.[11] DCM is often a good choice due to its inertness and ease of removal. |
| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA) | A non-nucleophilic base is used to scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.[8] TEA is a common and cost-effective choice. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature for completion.[1] |
| Equivalents of TFAA | 1.1 - 1.5 | A slight excess of TFAA is generally used to ensure complete conversion of the amine. |
Troubleshooting and Field-Proven Insights
-
Moisture Sensitivity: Trifluoroacetic anhydride reacts violently with water.[2] All glassware must be oven-dried, and anhydrous solvents should be used to prevent reagent quenching and ensure high yields. Reactions should be conducted under an inert atmosphere.[7]
-
Exothermic Reaction: The reaction of TFAA with amines is highly exothermic. Slow, controlled addition of TFAA at low temperatures (0 °C) is critical to prevent side reactions and ensure safety.
-
Incomplete Reaction: If reaction monitoring indicates incomplete conversion, adding a slight additional amount of TFAA or extending the reaction time may be beneficial.
-
Work-up Considerations: During the aqueous work-up, ensure that the quenching and washing steps are performed carefully, especially if the product has some water solubility. The use of brine washes helps to break up emulsions and facilitate phase separation.
-
Amphoteric Substrates (e.g., Amino Acids): When working with amino acids, a larger excess of TFAA (e.g., 2-fold) may be necessary to both protect the amino group and activate the carboxylic acid for subsequent reactions.[4][5]
Conclusion
Trifluoroacetylation of primary amines using trifluoroacetic anhydride is a powerful and versatile transformation in modern organic chemistry. Its applications in amine protection, drug candidate modification, and analytical derivatization underscore its importance for researchers, scientists, and drug development professionals. By understanding the underlying mechanism and adhering to carefully designed protocols, this reaction can be reliably implemented to achieve a wide range of synthetic and analytical goals. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for the successful application of this essential chemical methodology.
References
-
Ostrowska, K., et al. (2022). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Schäfer, G., et al. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters. Retrieved from [Link]
-
Ostrowska, K., et al. (2022). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ReactionWeb.io. (2025). Amine + Anhydride. Retrieved from [Link]
-
Regis Technologies. (n.d.). TFAA: Trifluoroacetic Anhydride. Retrieved from [Link]
- U.S. Patent No. 4,758,623. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. Google Patents.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Vidal, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. reactionweb.io [reactionweb.io]
- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
Application Note: Strategic N-Alkylation of Trifluoroacetamide Derivatives for Amine Synthesis
Abstract
The trifluoroacetyl group is a crucial amine-protecting group in modern organic synthesis, valued for its ability to increase the acidity of the N-H bond, thereby facilitating selective N-alkylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-alkylation of trifluoroacetamide derivatives. We delve into the mechanistic principles, explore the critical parameters influencing reaction outcomes—including the choice of base, solvent, and alkylating agent—and present detailed, field-proven protocols. This guide aims to equip scientists with the knowledge to rationally design and optimize N-alkylation reactions, a key transformation for synthesizing complex secondary amines and other vital N-functionalized molecules.
Introduction: The Trifluoroacetamide Group in Synthesis
In multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide science, the selective modification of nitrogen-containing functional groups is paramount. The trifluoroacetamide moiety serves as an excellent activating and protecting group for primary amines. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly lowers the pKa of the amide N-H proton, making it more acidic than typical amides.[1] This enhanced acidity allows for deprotonation under milder basic conditions, enabling subsequent alkylation to proceed with high efficiency and selectivity.
The resulting N-alkylated trifluoroacetamides are stable intermediates that can be readily deprotected under mild basic conditions, such as using K₂CO₃ in methanol/water, to furnish the desired secondary amines.[2] This two-step sequence of protection-alkylation-deprotection is a cornerstone strategy for the synthesis of complex amine-containing target molecules.
The Chemistry of N-Alkylation: Mechanism and Key Parameters
The N-alkylation of trifluoroacetamides typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process involves two discrete steps:
-
Deprotonation: A base abstracts the acidic N-H proton from the trifluoroacetamide to generate a resonance-stabilized nitrogen anion (an amidate).
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form a new C-N bond and displace a leaving group.
The efficiency and outcome of this reaction are critically dependent on a careful selection of reaction parameters.
General Reaction Mechanism
Below is a diagram illustrating the fundamental steps of the N-alkylation process.
Caption: General SN2 mechanism for N-alkylation of trifluoroacetamides.
Critical Parameter Selection
A. Choice of Base: The selection of the base is arguably the most critical decision. Its strength must be sufficient to deprotonate the trifluoroacetamide without causing undesirable side reactions with the alkylating agent or other functional groups in the substrate.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice due to their low cost, safety, and ease of handling. They are particularly effective in polar aprotic solvents like DMF or acetonitrile.[3] Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the "cesium effect," which results in a more dissociated and thus more reactive "naked" anion.
-
Strong Bases (e.g., NaH, KH): For less acidic amides or less reactive alkylating agents, a stronger, non-nucleophilic base like sodium hydride (NaH) is required.[4][5][6] These reactions are typically performed in anhydrous ethereal solvents like THF or DMF. Caution is required as these hydrides are highly reactive and flammable.
-
Organic Bases (e.g., DBU): 1,8-Diazabicycloundec-7-ene (DBU) is a strong, non-nucleophilic organic base that can be effective for alkylations, especially in the context of peptide synthesis on a solid support.[7]
B. Solvent Effects: The solvent plays a crucial role in solvating the ions, influencing the reactivity of the nucleophile, and determining the reaction rate.
-
Polar Aprotic Solvents (DMF, Acetonitrile, THF, DMSO): These are the most commonly used solvents for this transformation.[5][6] They effectively solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the nitrogen anion relatively unsolvated and highly nucleophilic, thus accelerating the SN2 reaction.
-
Phase-Transfer Catalysis (PTC): For reactions involving inorganic bases that have poor solubility in organic solvents, phase-transfer catalysis is a powerful technique. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transport of the hydroxide or carbonate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[3][8][9] This method often allows for milder conditions and can even be performed without a solvent.[4][8][9]
C. Nature of the Alkylating Agent: The structure of the alkylating agent (R'-X) directly impacts the reaction rate.
-
Leaving Group Ability: The rate of reaction follows the order I > Br > Cl > OTs (tosylate), which corresponds to the stability of the leaving group. Alkyl iodides are the most reactive but are also more expensive and less stable.[4] Alkyl bromides often provide a good balance of reactivity and stability.
-
Steric Hindrance: As with all SN2 reactions, steric hindrance at the electrophilic carbon will slow the reaction. The reactivity order is methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.
D. Alternative Alkylation Methods: Beyond alkyl halides, other methods can be employed, particularly for sensitive substrates.
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of trifluoroacetamides using an alcohol as the alkylating agent.[10][11] The reaction proceeds with inversion of stereochemistry at the alcohol's carbon center and is mediated by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10] This method is exceptionally mild and has been used for the selective methylation of peptides on a solid support.[1][12]
Experimental Protocols & Data
This section provides standardized protocols for common N-alkylation scenarios and a summary table of representative reaction conditions reported in the literature.
General Experimental Workflow
The following diagram outlines the typical workflow for performing an N-alkylation reaction in the laboratory.
Sources
- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 4. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: N-Benzyltrifluoroacetamide in Peptide Synthesis & Amine Protection
[1][2][3]
Executive Summary
N-Benzyltrifluoroacetamide represents a critical model system and intermediate in peptide chemistry, exemplifying the utility of the Trifluoroacetyl (TFAc) protecting group.[1] While standard protecting groups like Fmoc and Boc dominate solid-phase peptide synthesis (SPPS), the TFAc group offers unique orthogonality—specifically its stability to strong acids and cleavage via mild reduction or base.[1]
This guide details the application of N-benzyltrifluoroacetamide not merely as a static product, but as a versatile scaffold for N-alkylation (e.g., via Mitsunobu reaction) to synthesize N-substituted amino acids and peptoids. It further outlines the specific protocols for its synthesis, stability profiling, and orthogonal deprotection using sodium borohydride (
Chemical Context & Mechanism[1][3][4][5][6][7][8][9][10][11]
The Trifluoroacetyl (TFAc) Advantage
The trifluoroacetyl group (
-
Role of N-Benzyltrifluoroacetamide: It serves as the archetypal "capped" benzylamine. In peptide synthesis, it models the protection of side-chain amines (e.g., Lysine) or N-terminal residues where acid stability is required but base-labile Fmoc is unsuitable due to aggregation or solubility issues.
-
Orthogonality:
-
Stable to: Strong acids (TFA, HCl/Dioxane) — Orthogonal to Boc.
-
Stable to: Hydrogenolysis (mostly) — Orthogonal to Cbz (Z).
-
Labile to: Mild aqueous base (
, ) and Reductive cleavage ( ).
-
Mechanism of Action: Reductive Deprotection
A unique feature of the TFAc group, highlighted in modern SPPS applications, is its removal by reductive cleavage using sodium borohydride. This avoids the use of strong bases that might cause racemization or aspartimide formation.
Mechanism:
Experimental Protocols
Protocol A: Synthesis of N-Benzyltrifluoroacetamide
Use this protocol to install the TFAc group on a benzylamine or N-terminal amino acid.
Reagents:
-
Benzylamine (1.0 equiv)
-
Ethyl Trifluoroacetate (ETFA) (1.2 equiv) or Trifluoroacetic Anhydride (TFAA)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Triethylamine (
) (1.5 equiv)
Step-by-Step:
-
Dissolution: Dissolve Benzylamine (10 mmol) in MeOH (20 mL).
-
Addition: Add
(15 mmol). Cool to 0°C if using TFAA; Room Temperature (RT) is sufficient for ETFA. -
Acylation: Dropwise add Ethyl Trifluoroacetate (12 mmol).
-
Reaction: Stir at RT for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Work-up: Concentrate in vacuo. Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Yield: Dry over
and concentrate. Expect >95% yield of white solid/oil.
Protocol B: N-Alkylation via Mitsunobu Reaction
This is the primary application for synthesizing N-substituted peptides (peptoids) using the N-benzyltrifluoroacetamide scaffold.
Reagents:
-
N-Benzyltrifluoroacetamide (1.0 equiv)
-
Alcohol (
) (1.2 equiv) -
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: THF (Anhydrous)[2]
Step-by-Step:
-
Setup: Dissolve N-Benzyltrifluoroacetamide and
in anhydrous THF under Argon. -
Alcohol Addition: Add the alcohol component (e.g., protected amino alcohol).
-
Activation: Cool to 0°C. Add DIAD dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Purification: Concentrate and purify via column chromatography. The product is the N,N-disubstituted trifluoroacetamide .
Protocol C: Reductive Deprotection (The "Ethanolamine" Method)
Removes the TFAc group without affecting esters or Cbz groups.
Reagents:
-
Sodium Borohydride (
) (5–10 equiv) -
Solvent: Ethanol (EtOH) or THF/EtOH (1:1)[3]
Step-by-Step:
-
Solvation: Dissolve the TFAc-protected substrate in absolute EtOH (0.1 M).
-
Reduction: Add
in portions at RT. Caution: Hydrogen gas evolution. -
Digestion: Stir for 1 hour at RT (or up to 60°C for sterically hindered peptides).
-
Quench: Carefully add Acetone or dilute Acetic Acid to quench excess borohydride.
-
Extraction: Evaporate volatiles, partition between water and DCM, and extract the free amine.
Data & Stability Analysis
The following table summarizes the stability profile of N-benzyltrifluoroacetamide compared to standard protecting groups.
| Condition | N-Benzyl-TFAc | N-Benzyl-Boc | N-Benzyl-Fmoc | N-Benzyl-Cbz |
| 50% TFA / DCM | Stable | Labile (Removed) | Stable | Stable |
| 20% Piperidine / DMF | Labile (Slow)* | Stable | Labile (Removed) | Stable |
| H₂ / Pd-C | Stable | Stable | Stable | Labile (Removed) |
| NaBH₄ / EtOH | Labile (Removed) | Stable | Stable | Stable |
| 1M NaOH (aq) | Labile (Removed) | Stable | Labile | Stable |
*Note: TFAc is cleaved by strong nucleophiles but is generally stable to transient exposure to dilute bases used in Fmoc chemistry if not prolonged.
Visual Workflow (Graphviz)
The following diagram illustrates the workflow for using N-benzyltrifluoroacetamide to synthesize N-alkylated amines, highlighting the orthogonality.
Caption: Workflow for converting Benzylamine to N-Alkyl-Benzylamine using the TFAc scaffold, demonstrating stability to acid and hydrogenation.
References
-
BenchChem Technical Support. (2025). The Pivotal Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide. Retrieved from
-
Kent, S. B. H., et al. (1978). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. PNAS , 75(9), 4087-4091. Retrieved from
-
Albert, M., et al. (2013). Use of trifluoroacetamide for N-terminal protection in Solid Phase Peptide Synthesis. Patent WO2013123526A1 . Retrieved from
-
Katritzky, A. R., et al. (1999). N-(Trifluoroacetyl)succinimide: A Convenient Trifluoroacetylating Reagent. Synthesis , 1999(1), 55-57. Retrieved from
-
Overman, L. E. (1974).[4][5][6] Thermal and Mercuric Ion Catalyzed [3,3]-Sigmatropic Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society , 96(2), 597–599. (Context for Imidate/Amide relationship).
Sources
- 1. N-(4-Hydroxymethylbenzyl)trifluoroacetamide | 171723-95-8 | Benchchem [benchchem.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Overman Rearrangement [drugfuture.com]
- 6. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Guide: Optimization of N-Benzyl-2,2,2-trifluoroacetamide Synthesis
Introduction
N-benzyl-2,2,2-trifluoroacetamide (CAS: 7387-69-1) is a critical intermediate in medicinal chemistry, often serving as a protected amine scaffold or a fluorinated building block.[1][2] While the reaction theoretically appears simple—acylation of a primary amine—yields frequently plateau around 50-60% for unoptimized protocols.[1][3]
This guide addresses the root causes of yield loss: proton trapping (the "Salt Trap") , moisture sensitivity , and equilibrium management . We present two distinct workflows: the Kinetic Route (TFAA) and the Thermodynamic Route (Ethyl Trifluoroacetate).
Module 1: Reagent Selection & The "Salt Trap"
The most common failure mode in this synthesis is the stoichiometry of the acylation agent. You must choose between Trifluoroacetic Anhydride (TFAA) and Ethyl Trifluoroacetate (ETFA) .[3]
The TFAA Route (Kinetic Control)
Best for: Small scale (<5g), rapid synthesis, high reactivity. Critical Issue: The reaction produces one equivalent of Trifluoroacetic Acid (TFA) as a byproduct.[3]
The Yield Killer (The Salt Trap): If you use a 1:1 ratio of benzylamine to TFAA without an auxiliary base, the generated TFA instantly protonates the remaining benzylamine, forming the unreactive salt benzylammonium trifluoroacetate . This effectively stops the reaction at 50% conversion.[3]
The ETFA Route (Thermodynamic Control)
Best for: Large scale (>10g), green chemistry, cost-efficiency.[1] Critical Issue: The reaction is an equilibrium driven by the removal of ethanol.
Decision Logic & Stoichiometry[3]
Figure 1: Decision matrix for reagent selection highlighting the critical stoichiometry requirement for the TFAA route.
Module 2: Optimized Protocols
Protocol A: The TFAA Method (High Purity)
Reagents:
-
Benzylamine (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv) [CRITICAL]
-
Trifluoroacetic Anhydride (TFAA) (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add Benzylamine and TEA to anhydrous DCM under Nitrogen/Argon.[1][3]
-
Cooling: Cool the solution to 0°C (ice bath). Why? TFAA addition is highly exothermic.[1][3] Heat promotes impurity formation and TFAA evaporation.
-
Addition: Add TFAA dropwise via syringe over 15-20 minutes. Fuming will occur; ensure good ventilation.[1][3]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane). Product R_f ≈ 0.3–0.4; Benzylamine stays at baseline or stains distinctly with Ninhydrin.[1][3]
Protocol B: The ETFA Method (Scale-Up)
Reagents:
-
Benzylamine (1.0 equiv)
-
Ethyl Trifluoroacetate (1.2 equiv)
-
Solvent: Methanol (optional) or Neat
Step-by-Step:
-
Setup: Mix Benzylamine and ETFA in a flask.
-
Reaction: Stir at RT for 12-24 hours. For faster rates, heat to 50°C.[1][3]
-
Equilibrium Drive: If running neat, applying a light vacuum or using a Dean-Stark trap to remove ethanol pushes conversion to >95%.[1][3]
Module 3: Workup & Purification (Yield Recovery)
The physical properties of this compound (MP: 70-74°C) allow for efficient isolation without chromatography.[1]
Data: Solubility Profile
| Solvent | Solubility (Product) | Solubility (Impurities) |
|---|---|---|
| Water | Insoluble | Soluble (Salts, TFA) |
| DCM | Soluble | Soluble |
| Hexane | Low | Low |
| 1M HCl | Insoluble | Soluble (Unreacted Amine) |
| Sat.[1][3] NaHCO3 | Insoluble | Soluble (TFA byproduct) |[3]
The "Dual-Wash" Isolation Strategy[1]
To maximize yield and purity, use this specific extraction sequence to chemically remove impurities.[3]
Figure 2: The Dual-Wash workup strategy ensures removal of both basic (amine) and acidic (TFA) impurities.[1]
Troubleshooting & FAQ
Q: My product is an oil, but it's supposed to be a solid (MP 72°C). What happened? A: This usually indicates residual solvent or impurities (likely unreacted benzylamine) depressing the melting point.[3]
-
Fix: Place the oil under high vacuum (<1 mbar) for 4 hours. If it persists, perform the 1M HCl wash again to remove the amine, then recrystallize from Hexane/EtOAc (9:1).
Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine acts as both a solvent and a base.[1][3] However, removing Pyridine requires a Copper Sulfate wash or extensive acid washing, which can be more tedious than removing TEA.[1][3]
Q: I see a new spot on TLC that isn't product or starting material. A: If using TFAA, ensure your system is anhydrous.[1][3] Moisture hydrolyzes TFAA to TFA, which can complicate the baseline.[3] If using ETFA, check for the formation of di-acylated species (rare with benzylamine but possible under extreme forcing conditions).
Q: Why is my yield exactly 50%? A: You likely fell into the "Salt Trap" (See Module 1).[3] You used 1 equivalent of amine and 1 equivalent of TFAA without a base.[3] The byproduct acid consumed half your starting material.[3]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard reference for amide protection mechanisms).
-
ChemicalBook. (2024).[1][3][4] this compound Physical Properties. Link
-
Nordlander, J. E., et al. (1984).[1][3] Trifluoroacetylation of amines. Journal of Organic Chemistry, 49(22), 4107-4111.[1] (Foundational kinetics for TFAA reactions).
-
Sigma-Aldrich. (2024).[1][3] Ethyl trifluoroacetate Product Specification. Link
Sources
preventing side reactions during trifluoroacetylation of benzylamine
Topic: Preventing Side Reactions & Optimizing Yields Ticket ID: TFA-BNZ-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Safety Directive
User Query: "How do I prevent side reactions and low yields when protecting benzylamine with trifluoroacetic anhydride (TFAA)?"
Scientist's Analysis:
The trifluoroacetylation of benzylamine (
Critical Safety Warning: TFAA reacts violently with water to form trifluoroacetic acid (TFA) and heat. It is corrosive and lachrymatory. All protocols below must be performed in a fume hood with anhydrous solvents.
Troubleshooting Module: The "50% Yield" Trap (Salt Formation)
Issue: "My reaction stalled at exactly 50% conversion, even though I added 1 equivalent of TFAA."
Root Cause Analysis: This is the most common "side reaction" in amine acylation. The reaction produces one equivalent of Trifluoroacetic Acid (TFA) as a byproduct. Since benzylamine is basic, it instantly reacts with the generated TFA to form Benzylammonium Trifluoroacetate salt . This salt is non-nucleophilic and precipitates out or remains inert, effectively removing half your starting material from the reaction pool.
The Fix: The "Base Scavenger" Protocol You must add a tertiary amine base (Triethylamine or Pyridine) to scavenge the acid.
-
Incorrect Stoichiometry: 1.0 eq Benzylamine + 1.0 eq TFAA
50% Product + 50% Salt. -
Correct Stoichiometry: 1.0 eq Benzylamine + 1.1 eq Base + 1.1 eq TFAA.
Mechanistic Visualization: The diagram below illustrates how the absence of a base diverts the pathway into a dead-end salt formation.
Figure 1: Mechanistic divergence showing how salt formation halts the reaction without an auxiliary base.
Troubleshooting Module: Impurities & Di-acylation
Issue: "I see a dark reaction mixture and multiple spots on TLC (imides)."
Root Cause Analysis:
-
Exotherm: The reaction of TFAA with primary amines is highly exothermic. Uncontrolled heat promotes oxidation of the amine and polymerization.
-
Di-acylation: With excess TFAA and high temperatures, the amide nitrogen can react again to form an imide:
.
The Fix: Thermodynamic Control
-
Solvent: Use DCM (Dichloromethane) or dry Ether. These solvents act as heat sinks.
-
Temperature: Begin at
(ice bath). -
Addition: Add TFAA dropwise over 15-30 minutes. Never dump it in all at once.
Standard Operating Procedure (SOP) Workflow:
Figure 2: Optimized workflow for TFAA protection ensuring thermal safety and purity.
Troubleshooting Module: The "Green" Alternative
Issue: "TFAA is too aggressive/corrosive for my lab setup. Is there a milder way?"
Solution: Switch to Ethyl Trifluoroacetate (ETFA) . TFAA is an anhydride (highly reactive); ETFA is an ester (moderately reactive). The reaction with ETFA is a transamidation. It is slower but produces Ethanol as the byproduct instead of acid, eliminating the risk of salt formation and violent exotherms.
Comparative Data: TFAA vs. ETFA
| Feature | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate (ETFA) |
| Reactivity | High (Instant at | Moderate (Requires RT to Reflux) |
| Byproduct | Trifluoroacetic Acid (Corrosive) | Ethanol (Inert) |
| Base Required? | YES (Mandatory) | NO (Optional, TEA accelerates it) |
| Side Reactions | Di-acylation, Charring, Salt formation | Minimal; Incomplete conversion (slow) |
| Best For | Fast, large scale, difficult amines | Acid-sensitive substrates, Green chemistry |
Protocol for ETFA:
-
Dissolve Benzylamine in Methanol (
). -
Add Ethyl Trifluoroacetate (1.2 eq).
-
Add TEA (0.5 eq) as a catalyst (optional but recommended).
-
Stir at Room Temperature for 12-24 hours (or reflux for 2 hours).
-
Evaporate solvent.[1]
FAQ: Workup & Purification
Q: My product disappeared during extraction!
A: While N-benzyl-2,2,2-trifluoroacetamide is lipophilic, the trifluoroacetyl group is electron-withdrawing, making the amide proton slightly acidic (
-
Correct Wash: Saturated
(weak base) to remove acid, followed by to remove the TEA/Pyridine.
Q: How do I remove the "fishy" smell of the base?
A: The tertiary amine (TEA) is the source. Washing the organic layer with
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
- Svirskaya, P. I.; Leznoff, C. C. "Synthesis of this compound." Journal of Chemical Ecology, 1984, 10, 321.
-
Organic Syntheses , Coll. Vol. 3, p. 591 (1955); Vol. 28, p. 94 (1948). (General acetylation methodologies).
-
Nordlander, J. E. et al. "Trifluoroacetylation of amines." J. Org. Chem., 1984 , 49, 133. (Comparison of TFAA vs. cyclic anhydrides).
-
Sigma-Aldrich (Merck). "Trifluoroacetic Anhydride Product Sheet & Safety Data." (Safety and physical data).
Sources
Technical Support Center: Optimizing Hydrolysis of N-Benzyltrifluoroacetamide
Executive Summary
The trifluoroacetyl (TFA) group is a robust protecting group for amines, offering stability against acidic conditions (unlike Boc) and mild oxidizing agents. However, its removal from N-benzyl substrates presents a unique physicochemical challenge: the lipophilicity of the benzyl moiety often hinders solubility in standard aqueous/methanolic deprotection media, leading to stalled reactions or heterogeneous mixtures.
This guide provides optimized protocols ranging from standard hydrolysis to chemoselective reductive cleavage, designed to preserve sensitive functionalities like esters while ensuring complete deprotection.
Module 1: The Standard Protocol (Carbonate Hydrolysis)
Best for: Robust substrates with no base-sensitive groups (other than the TFA amide) and moderate solubility.
The Mechanism
Unlike acetamides, trifluoroacetamides are exceptionally susceptible to nucleophilic attack. The strong electron-withdrawing effect of the trifluoromethyl (
Optimized Protocol
-
Dissolution: Dissolve the N-benzyltrifluoroacetamide (1.0 equiv) in Methanol (MeOH) .
-
Critical Step: If the substrate does not dissolve completely, add Tetrahydrofuran (THF) dropwise until a clear solution is obtained. A 1:1 MeOH:THF ratio is often necessary for N-benzyl derivatives.
-
-
Reagent Addition: Add Potassium Carbonate (
) (3.0 – 5.0 equiv) dissolved in a minimal amount of water.-
Note: Using solid
creates a slurry that slows kinetics. An aqueous solution ensures phase contact.
-
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Timeframe: Typically 2–6 hours.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the TFA adduct (
vs free amine).
Workup (The "Trap" Point)
-
Issue: The product is a secondary amine (N-benzyl amine). It is basic.
-
Solution: Most organic extractions fail here because the amine remains protonated (ammonium salt) in the aqueous layer if the pH is neutral/acidic.
-
Procedure: Concentrate volatiles. Add water. Adjust pH to >12 using 1M NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
Module 2: Chemoselective Deprotection (The Borohydride Method)
Best for: Substrates containing methyl/ethyl esters or other base-sensitive groups that would hydrolyze under carbonate/hydroxide conditions.
Why this works
While Sodium Borohydride (
Protocol
-
Solvent: Dissolve substrate in absolute Ethanol (EtOH) (0.1 M).
-
Reagent: Add Sodium Borohydride (
) (5.0 – 10.0 equiv) slowly at (exothermic). -
Reaction: Warm to Room Temperature. Stir for 1–3 hours.
-
Quench: Carefully quench with mild acid (Acetic acid or dilute HCl) to destroy excess hydride, then basify for extraction.
Module 3: Troubleshooting & FAQs
Decision Tree: Choosing Your Condition
Figure 1: Decision matrix for selecting deprotection conditions based on substrate functionality and reaction kinetics.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<50% conversion) | Solubility: The N-benzyl group makes the molecule lipophilic; it precipitates in pure MeOH/Water. | Add THF or 1,4-Dioxane as a co-solvent until the reaction mixture is homogeneous. |
| Ester Hydrolysis Observed | Base Strength: Carbonate/Hydroxide is attacking the ester. | Switch to Protocol 2 ( |
| Low Mass Recovery | Incorrect pH: Product is protonated ( | Ensure the aqueous layer is pH 12–14 before extraction. N-benzyl amines are moderately basic ( |
| Emulsion during Extraction | Amphiphilic Nature: Benzyl group + amine salt acts as a surfactant. | Saturate the aqueous phase with NaCl (Brine) and use a small amount of MeOH in the organic extraction solvent (e.g., 95:5 DCM:MeOH). |
Module 4: Mechanistic Visualization
Understanding the electronic activation is key to troubleshooting. The
Figure 2: Simplified mechanistic flow. The CF3 group lowers the activation energy for nucleophilic attack, allowing mild reagents to function.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and removal conditions).
-
Boger, D. L.; Yohannes, D. "K2CO3/MeOH/H2O Deprotection Conditions."[2] J. Org.[2] Chem.1989 , 54, 2498.[2] (Establishes the mild carbonate hydrolysis protocol).
-
Weygand, F.; Frauendorfer, E. "Reductive Cleavage of N-Trifluoroacetyl Groups." Chem. Ber.1970 , 103, 2437. (Foundational work on borohydride-mediated cleavage).
-
Imazawa, M.; Eckstein, F. "Ammonolysis of Trifluoroacetamides." J. Org.[2] Chem.1979 , 44, 2039.[2] (Alternative mild cleavage using ammonia).
Sources
separation of N-Benzyl-2,2,2-trifluoroacetamide from unreacted benzylamine
Technical Support Center: Separation of N-Benzyl-2,2,2-trifluoroacetamide
Welcome to the technical support center for synthetic and purification chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the . Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical principle that allows for the separation of this compound from benzylamine?
The primary principle enabling this separation is the significant difference in basicity between the starting material (benzylamine) and the product (this compound). Benzylamine, a primary amine, is basic due to the lone pair of electrons on the nitrogen atom, which can readily accept a proton (pKa of the conjugate acid is ~9.34)[1]. In contrast, the amide product is effectively neutral.
Q2: Why is the this compound product considered neutral and not basic like the starting amine?
The neutrality of the amide is due to two main electronic effects originating from the adjacent trifluoroacetyl group (C(=O)CF₃):
-
Resonance: The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its availability to act as a base.[2]
-
Inductive Effect: The three highly electronegative fluorine atoms strongly pull electron density away from the nitrogen atom, further decreasing its basicity.
This makes the amide non-ionizable under typical aqueous acidic conditions used for extraction.[2]
Q3: Which separation method is most appropriate for my experimental scale?
The choice of method depends on the scale of your reaction and the desired final purity.
-
Liquid-Liquid Extraction (LLE): Ideal for large-scale purifications (milligrams to kilograms). It is fast, economical, and efficiently removes the bulk of the basic benzylamine impurity.
-
Flash Column Chromatography: Best for smaller scales (milligrams to grams) or when very high purity is required. It offers superior separation but is more time-consuming and uses more solvent.
-
Recrystallization: A viable option if the crude product is mostly pure. This compound is a solid, while benzylamine is a liquid at room temperature, which can be exploited.[3][4]
Physical and Chemical Properties
A clear understanding of the physical properties of both compounds is crucial for designing an effective separation strategy.
| Property | This compound | Benzylamine | Reference(s) |
| Molecular Formula | C₉H₈F₃NO | C₇H₉N | [3][4] |
| Molar Mass | 203.16 g/mol | 107.16 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | Colorless to slightly yellow liquid | [4][5] |
| Melting Point | 70 - 74 °C | -10 °C | [3][4] |
| Boiling Point | Not specified | 185 °C | [1] |
| Solubility | Soluble in various organic solvents | Miscible with water and most organic solvents | [1][4] |
| Basicity (pKa) | Neutral (non-ionizable) | Basic (pKa of conjugate acid ≈ 9.34) | [1][2] |
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step methodologies and solutions to common issues encountered during the purification process.
Method 1: Acid-Base Liquid-Liquid Extraction (LLE)
This is the most common and efficient method for this specific separation. It leverages the ability to convert the basic benzylamine into a water-soluble salt, leaving the neutral amide product in the organic phase.[6][7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting frequently.[8]
-
Layer Separation: Place the funnel in a ring stand and allow the two immiscible layers to separate completely. The upper layer will be the organic phase (containing the amide), and the lower layer will be the aqueous phase (containing the benzylammonium chloride salt).
-
Drain and Repeat: Carefully drain the lower aqueous layer. To ensure complete removal of the amine, repeat the acidic wash (steps 2-3) one or two more times.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up emulsions and remove the bulk of dissolved water.
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.
-
Problem: An emulsion forms at the interface, preventing clear layer separation.
-
Causality: Vigorous shaking or the presence of surfactants can cause the formation of a stable emulsion between the organic and aqueous phases.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of saturated brine solution, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
-
-
Problem: TLC analysis of the organic layer still shows a significant amount of benzylamine.
-
Causality: Insufficient acid was used to protonate all the benzylamine, or the washing was not efficient enough.
-
Solution:
-
Perform additional washes with 1M HCl.
-
Ensure the pH of the aqueous layer after washing is acidic (test with pH paper).
-
Increase the concentration of the HCl solution to 2M for stubborn separations.
-
-
Method 2: Flash Column Chromatography
This method is highly effective for achieving excellent purity, especially on a smaller scale. The key is to exploit the polarity difference or to immobilize the amine on the column.
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.
-
Pro-Tip (for severe streaking): If benzylamine streaking is an issue, acidify the mixture. Dissolve the crude product in ethyl acetate and wash with 1M HCl. Dry the organic layer and evaporate the solvent. The residue, now containing benzylammonium chloride salt and the amide, can be loaded onto the column.[9]
-
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as 5% ethyl acetate in hexanes.
-
Loading: Load the prepared sample onto the top of the silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The less polar this compound will elute before the more polar benzylamine. If the sample was acidified, the benzylammonium salt will remain at the top of the column.[9]
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem: The product and starting material are co-eluting.
-
Causality: The chosen solvent system (mobile phase) has a polarity that is too high, causing both compounds to move too quickly down the column.
-
Solution: Decrease the polarity of the eluent. Start with a lower concentration of the polar solvent (e.g., 2% ethyl acetate in hexanes) and use a shallower gradient.
-
-
Problem: The benzylamine gives a long "streak" or "tail" on the TLC plate and column.
-
Causality: Amines can interact strongly and non-specifically with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.
-
Solution: Use the acidification pre-treatment described in the protocol above. This converts the amine to a highly polar salt that will be irreversibly adsorbed at the column's origin, allowing the neutral amide to elute cleanly.[9]
-
References
-
Benzylamine - Wikipedia . Wikipedia. [Link]
-
Benzylamine is an organic compound with the chemical formula | Pellos Group . Pellos Group. [Link]
-
Benzylamine - Sciencemadness Wiki . Sciencemadness. [Link]
-
Antimicrobial, antioxidant, cytotoxic and molecular docking properties of this compound - ResearchGate . ResearchGate. [Link]
-
How to separate amides from free amine - ResearchGate . ResearchGate. [Link]
-
Amide or Amino HPLC Columns What are the Differences - Tech Information . Regis Technologies. [Link]
-
Liquid–liquid extraction - Wikipedia . Wikipedia. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester . University of Rochester. [Link]
Sources
- 1. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pellosleather.com [pellosleather.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Benzyltrifluoroacetamide
Ticket ID: NBFA-PUR-001 Status: Active Subject: Troubleshooting & Protocols for N-Benzyltrifluoroacetamide Purification[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for N-benzyl-2,2,2-trifluoroacetamide . This guide addresses the specific physicochemical challenges introduced by the trifluoromethyl (
Target Molecule Profile
| Property | Value | Implication for Purification |
| Structure | Benzyl ring provides UV activity; | |
| Physical State | White Crystalline Solid | Crystallization is the primary purification method ; chromatography is secondary.[1] |
| Melting Point | 76–78 °C | Solid at room temp; easy to handle.[1] |
| Acidity (pKa) | ~11–12 (NH) | More acidic than standard amides (pKa ~17).[1] Can H-bond strongly with silica silanols.[1] |
| Volatility | Moderate |
Diagnostic Module: Do You Need a Column?
Before packing a column, run this diagnostic workflow. The synthesis of N-benzyltrifluoroacetamide (usually Benzylamine + Trifluoroacetic Anhydride/Ethyl Trifluoroacetate) often yields a product pure enough for crystallization.[1]
Decision Matrix
Figure 1: Purification Decision Matrix. Note that acid washing removes the most problematic impurity (benzylamine) before chromatography is even considered.
The Purification Protocol
If crystallization yields poor recovery or if the product is an oil (common with impurities), follow this rigorous chromatographic protocol.[1]
Phase A: Chemical Scavenging (The "Pre-Column" Wash)
Critical Step: You cannot effectively separate benzylamine from the product on silica because both will streak.[1] You must use chemistry to remove the amine first.[1]
-
Dissolve crude material in Ethyl Acetate (EtOAc).
-
Wash organic layer 2x with 1N HCl .[1]
-
Wash 1x with Saturated
(removes any trifluoroacetic acid). -
Dry over
, filter, and concentrate.
Phase B: Column Chromatography
Stationary Phase: Silica Gel 60 (
| Parameter | Specification | Technical Rationale |
| Loading Method | Dry Load (Celite/Silica) | |
| Gradient | 0% | The |
| Elution Zone | Typically 10-15% EtOAc | Expect elution around |
| Visual Detection | UV (254 nm) | The benzyl ring is strongly UV active.[1] |
| Stain | Amides stain well; |
Step-by-Step:
-
Pack column with 100% Hexanes.
-
Flush with 2 column volumes (CV) of 5% EtOAc/Hexane.
-
Ramp to 15% EtOAc/Hexane over 10 CVs.
-
Collect fractions. The product usually elutes as a sharp band due to low basicity.[1]
Troubleshooting Guide
Issue 1: "My product is streaking on the column."
-
Diagnosis: While the
group reduces the basicity of the nitrogen, the N-H proton is significantly more acidic ( ) than a standard amide. It can act as a Hydrogen Bond Donor (HBD) to the silanol oxygens on the silica surface.[1] -
Solution: Do NOT add triethylamine (TEA).[1] Adding base to an acidic amide can cause deprotonation and salt formation, worsening the streak.[1]
-
Fix: If streaking persists, switch to a steeper gradient or use a solvent system of DCM/MeOH (99:1) .[1] The methanol caps the active silanol sites.[1]
Issue 2: "I lost half my mass on the Rotavap."
-
Diagnosis: Fluorinated compounds possess higher volatility due to weak intermolecular Van der Waals forces (fluorine is non-polarizable).[1]
-
Fix:
Issue 3: "Co-elution with Benzylamine."
-
Diagnosis: You skipped the acid wash (Phase A).[1]
-
Fix: It is nearly impossible to separate these efficiently by gravity column alone.[1] Combine mixed fractions, dissolve in EtOAc, perform the 1N HCl wash described in Phase A, and re-run the column or crystallize.
Frequently Asked Questions (FAQ)
Q: Can I use C18 (Reverse Phase) for this separation?
A: Yes. Because the
-
Method: Water/Acetonitrile gradient (no buffer needed usually, or 0.1% Formic Acid).[1]
-
Benefit: Removes polar impurities (salts, amines) at the solvent front.[1]
Q: Is the product stable on silica? A: Yes. Unlike some sensitive acetals or enamines, trifluoroacetamides are chemically robust and do not degrade on slightly acidic silica gel.[1]
Q: Why is the melting point reported differently in literature (65°C vs 76°C)? A: This is a classic sign of impurities.[1] The lower MP (65-70°C) usually indicates the presence of trace benzylammonium trifluoroacetate salts or solvent inclusion. Pure N-benzyltrifluoroacetamide melts sharply at 76–78°C .[1] Recrystallize from Hexane/Ether to fix this.
References
-
Synthesis & Properties: Nordlander, J. E., et al. "Trifluoroacetylation of amines and alcohols."[1] The Journal of Organic Chemistry, vol. 49, no. 21, 1984, pp. 4107-4111.[1] [1]
-
Acidity of Fluoro-Amides: Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456-463.[1] [1]
-
Purification Standards: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th ed., Butterworth-Heinemann, 2017.[1] (Standard reference for workup of amides). [1]
-
Chromatographic Behavior: "Flash Column Chromatography Guide." Sigma-Aldrich (Merck).[1]
Sources
- 1. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | C4HF6NO2 | CID 67885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. prepchem.com [prepchem.com]
- 5. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in trifluoroacetic anhydride acylation reactions
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for Trifluoroacetic Anhydride (TFAA) Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TFAA, a powerful but highly reactive acylating agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Anhydride (TFAA) such a common reagent for acylation?
Trifluoroacetic anhydride is a highly effective acylating agent primarily due to the strong electron-withdrawing nature of its trifluoromethyl groups.[1] This effect makes the carbonyl carbons extremely electrophilic and, therefore, highly susceptible to nucleophilic attack by alcohols, amines, and phenols.[2][3] Compared to its non-fluorinated counterpart, acetic anhydride, TFAA is significantly more reactive, allowing for acylations to occur under milder conditions and often at faster rates.[1][4]
The primary byproducts of the acylation are trifluoroacetic acid (TFA), which is volatile (boiling point: ~72 °C), and its corresponding salt after neutralization, facilitating easier removal during workup compared to less volatile byproducts from other reagents.[5]
Q2: What are the most common byproducts I should be aware of in a TFAA acylation reaction?
Understanding potential byproducts is the first step toward minimizing them. The main culprits in TFAA acylations are:
| Byproduct | Origin | Mitigation Strategy |
| Trifluoroacetic Acid (TFA) | Inherent byproduct of the acylation reaction; also formed from the hydrolysis of TFAA by trace moisture.[2][6] | Use of a stoichiometric or slight excess of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid as it forms.[7][8] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | Monitor reaction progress via TLC or LC-MS; ensure appropriate stoichiometry and reaction time/temperature.[7] |
| Poly-acylated Products | Occurs when substrates contain multiple nucleophilic sites (e.g., diols, diamines, amino alcohols).[6] | Carefully control stoichiometry, use slow, dropwise addition of TFAA at low temperature, or employ orthogonal protecting groups.[6] |
| Hydrolysis Products | TFAA reacts violently with water to form trifluoroacetic acid.[2][9] This consumes the reagent and reduces yield. | Rigorously use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6] |
| Decomposition Products | At elevated temperatures, TFAA and TFA can decompose.[10][11] This is more relevant for high-temperature reactions. | Perform reactions at the lowest effective temperature, typically starting at 0 °C.[6] |
Q3: What is the precise role of a base in TFAA acylation, and how do I choose the right one?
The primary role of a base is to act as an acid scavenger.[8] Each mole of substrate acylated with TFAA produces one mole of trifluoroacetic acid (TFA).[2] If left unneutralized, this strong acid can protonate the nucleophile (especially amines), rendering it unreactive and halting the reaction.[7]
Choosing a Base:
-
Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are the most common choices. They are non-nucleophilic and effectively neutralize the generated TFA without competing with the substrate for the acylating agent.[7][12] Pyridine is often a good choice as it can also act as a mild acylation catalyst.
-
Stoichiometry: At least one equivalent of base per equivalent of TFA generated is required. A slight excess (e.g., 1.1–1.5 equivalents relative to the substrate) is often used to ensure complete neutralization.[7][12]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: My reaction yield is very low or non-existent.
Low product yield is a common frustration. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
A: Deconstructing the Problem of Low Yield
-
Potential Cause: Hydrolysis of Trifluoroacetic Anhydride. TFAA is extremely sensitive to moisture.[2][6] Any water in your solvent, on your glassware, or from the atmosphere will rapidly hydrolyze TFAA to the unreactive trifluoroacetic acid, effectively removing it from your reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[6]
-
-
Potential Cause: Incomplete Reaction. The reaction may simply not have proceeded to completion.
-
Solution: Monitor the consumption of your starting material by Thin Layer Chromatography (TLC) or LC-MS.[7] If starting material remains, you can try extending the reaction time or cautiously increasing the temperature. However, always be mindful that higher temperatures can also promote side reactions.[7]
-
-
Potential Cause: Insufficient Base. If you are acylating an amine, the generated TFA will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.
Issue 2: My final product is impure, showing multiple spots on a TLC plate.
The presence of multiple products points towards a lack of selectivity or competing side reactions.
A: Strategies for Improving Purity
-
Problem: Over-acylation. If your substrate has more than one nucleophilic group (e.g., a diamine or an amino alcohol), TFAA can react at multiple sites.[6]
-
Solution: Control Stoichiometry and Addition. Use only a slight excess (e.g., 1.05-1.1 equivalents) of TFAA. More importantly, add the TFAA dropwise to the reaction mixture at a low temperature (0 °C).[7] This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation. For complex molecules, protecting the less reactive functional group may be necessary.[6]
-
-
Problem: O- vs. N-Acylation. For substrates like amino alcohols, achieving selective N-acylation over O-acylation can be challenging. Generally, amines are more nucleophilic than alcohols, but reaction conditions can influence the outcome.
-
Solution: Optimize Conditions. N-acylation is typically favored at lower temperatures. Running the reaction at 0 °C often provides good selectivity. The choice of base and solvent can also play a role and may require empirical optimization for your specific substrate.
-
-
Problem: Residual Trifluoroacetic Acid. The byproduct TFA is acidic and can be difficult to remove completely, especially if it forms a salt with your product.
-
Solution: Aqueous Workup. A standard and effective method is to perform a liquid-liquid extraction. After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[12] This will convert the TFA into sodium trifluoroacetate, which is highly water-soluble and will be removed in the aqueous layer. Follow this with a brine wash to remove residual water.[6][12]
-
Issue 3: How do I effectively remove unreacted TFAA and the TFA byproduct during workup?
A robust workup procedure is critical for isolating a clean product.
A: A Self-Validating Workup Protocol
-
Quench the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture in an ice bath. Slowly add a small amount of water or methanol to quench any remaining TFAA, converting it to TFA.[6]
-
Dilute: Add an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash with Base: Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution.[12] Self-Validation Step: Continue washing until the effervescence (CO₂ gas) stops, indicating all the acid has been neutralized. Check the pH of the aqueous layer with litmus paper to ensure it is basic.
-
Wash with Brine: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[12]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[6][12]
This procedure systematically removes both acidic components and water, setting you up for successful purification by chromatography or recrystallization if needed.
Optimized Experimental Protocols
The following are generalized, field-proven protocols. They should be adapted as necessary for your specific substrate.
Protocol 1: N-Trifluoroacetylation of a Primary Amine
This protocol details the protection of a primary amine as a trifluoroacetamide.
Caption: General workflow for N-trifluoroacetylation.
Materials:
-
Primary Amine (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 eq)
-
Pyridine or Triethylamine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[12]
-
Standard workup reagents (Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[12]
-
TFAA Addition: Add TFAA (1.1 eq) dropwise to the stirring solution over 10-15 minutes. An exothermic reaction may be observed; maintain the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[12]
-
Workup: Once complete, cool the reaction back to 0 °C and cautiously add water to quench excess TFAA. Transfer the mixture to a separatory funnel, dilute with more DCM, and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[12]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetamide.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.[12]
Protocol 2: O-Trifluoroacetylation of a Primary Alcohol
This protocol details the formation of a trifluoroacetate ester from a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.5 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Base and Reagent Addition: Add pyridine (1.5 eq) followed by the dropwise addition of TFAA (1.5 eq) at 0 °C. Alcohols are less nucleophilic than amines, so a larger excess of reagents may be required for a reasonable reaction rate.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the disappearance of the starting alcohol by TLC or GC-MS.
-
Workup and Isolation: Follow the same workup and isolation procedure as described for the N-trifluoroacetylation (Protocol 1).
-
Purification: Trifluoroacetate esters can be sensitive to hydrolysis. If chromatography is required, it is advisable to use a non-protic eluent system and minimize exposure to silica gel.
By understanding the principles outlined in this guide and applying these robust troubleshooting and experimental protocols, you will be well-equipped to minimize byproduct formation and achieve high yields of pure product in your trifluoroacetic anhydride acylation reactions.
References
-
Kraszkiewicz, P., & Sosnowski, M. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kraszkiewicz, P., & Sosnowski, M. (2021). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. Retrieved from [Link]
-
Gámez, F., et al. (2023). Pyrolysis of Trifluoroacetic Acid and Trifluoroacetic Anhydride Studied with Mass Spectrometry and Synchrotron Radiation: Decomposition and Free Radical Formation. ResearchGate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. Retrieved from [Link]
-
ResearchGate. (2013). If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]
-
Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride). Retrieved from [Link]
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Retrieved from [Link]
-
UDSpace - University of Delaware. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. restek.com [restek.com]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CAS 407-25-0: Trifluoroacetic anhydride | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Mass Spectrometric Analysis: N-Benzyltrifluoroacetamide vs. Analogous Derivatization Strategies
Executive Summary
In the gas chromatography-mass spectrometry (GC-MS) analysis of primary amines, derivatization is often a non-negotiable step to improve volatility, thermal stability, and peak shape. While silylation (TMS) and acetylation are common, N-benzyltrifluoroacetamide (N-BTFA) represents a distinct class of fluorinated derivatives.
This guide provides an in-depth technical analysis of the fragmentation pattern of N-BTFA (
Chemical Identity & Mechanism of Formation
N-BTFA is formed via the nucleophilic attack of benzylamine on trifluoroacetic anhydride (TFAA). Unlike silylation, which is equilibrium-driven and moisture-sensitive, the formation of N-BTFA is a robust acylation that yields a stable amide.
Reaction Workflow
The following diagram outlines the synthesis and the critical removal of the trifluoroacetic acid byproduct, which can otherwise degrade column stationary phases.
Figure 1: Acylation pathway for the conversion of benzylamine to N-BTFA using Trifluoroacetic Anhydride (TFAA).
Mass Spectrometry Profile: N-Benzyltrifluoroacetamide
The electron ionization (EI) mass spectrum of N-BTFA is dominated by the stability of the benzyl group and the inductive effect of the fluorine atoms.
Key Fragmentation Ions[1]
| m/z | Identity | Mechanism & Significance |
| 203 | Parent Peak. Observable but usually low intensity (<10%) due to the facile cleavage of the amide bond. Confirms the addition of the TFA group (+96 Da shift from amine). | |
| 134 | Alpha-Cleavage. Loss of the trifluoromethyl radical ( | |
| 91 | Base Peak (100%). The signature benzyl fragment. The aromatic ring rearranges to the highly stable seven-membered tropylium cation. | |
| 69 | Diagnostic Marker. A sharp, distinct peak characteristic of all TFA derivatives. Essential for filtering background noise in complex matrices. |
Fragmentation Pathway Logic
The fragmentation is driven by two competing forces: the resonance stabilization of the benzene ring (favoring m/z 91) and the electron-withdrawing power of the
Figure 2: Primary fragmentation pathways of N-BTFA under 70 eV Electron Ionization.
Comparative Analysis: TFA vs. Acetyl vs. TMS[2][3]
Researchers often default to TMS derivatization (using BSTFA/MSTFA) or simple acetylation. However, for halogenated detection or stability, N-BTFA offers distinct advantages.
Performance Matrix
| Feature | N-BTFA (TFA Derivative) | N-Benzylacetamide (Acetyl) | N-Benzyl-TMS-amine (TMS) |
| Molecular Weight | 203 | 149 | 179 |
| Base Peak | m/z 91 | m/z 91 | m/z 91 |
| Diagnostic Ion | m/z 69 ( | m/z 43 ( | m/z 73 ( |
| Moisture Stability | High (Stable for days) | High | Low (Hydrolyzes rapidly) |
| Volatility | Excellent (Fluorine increases volatility) | Good | Excellent |
| ECD Compatibility | Yes (High sensitivity) | No | No |
| Use Case | Trace analysis, biological fluids | General purpose, high conc. | General purpose, dry samples |
Why Choose N-BTFA?
-
Mass Shift: The shift to m/z 203 moves the molecular ion into a cleaner region of the chromatogram, away from low-mass solvent noise.
-
The "Fluorine Effect": The m/z 69 ion is rare in biological matrices (unlike m/z 43 from acetyl or m/z 73 from TMS/siloxanes), making it a powerful ion for Selected Ion Monitoring (SIM) .
-
Electron Capture Detection (ECD): If using GC-ECD instead of MS, the three fluorine atoms provide extreme sensitivity (picogram level), which Acetyl and TMS derivatives cannot match.
Validated Experimental Protocol
Objective: Derivatization of Benzylamine to N-BTFA for GC-MS Quantification.
Reagents
-
Analyte: Benzylamine hydrochloride (or free base).
-
Reagent: Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich, >99%].
-
Solvent: Ethyl Acetate (Anhydrous).
-
Base: Pyridine (Optional, to scavenge acid).
Step-by-Step Methodology
-
Preparation: Dissolve 1 mg of sample in 500 µL of Ethyl Acetate in a reaction vial.
-
Addition: Add 50 µL of TFAA. Cap the vial immediately (TFAA is hygroscopic and corrosive).
-
Note: If the amine is a salt (HCl), add 10 µL of Pyridine to liberate the free amine.
-
-
Incubation: Heat at 60°C for 30 minutes .
-
Causality: Heat ensures complete conversion of sterically hindered amines, though benzylamine reacts rapidly even at room temperature.
-
-
Evaporation (Critical): Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen (
).-
Why? Injecting excess TFAA causes column bleed and strips the stationary phase.
-
-
Reconstitution: Re-dissolve the residue in 200 µL of Ethyl Acetate or Hexane.
-
Analysis: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).
References
-
Little, J. L. (2023). Acetamide, 2,2,2-trifluoro-N-methyl-N-phenyl- Mass Spectrum. NIST Mass Spectrometry Data Center.[1][2][3]
-
BenchChem. (2025).[4][5] Comparative Guide to Robustness Testing of Chiral Derivatization Methods.
-
Indiana University. (2024). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IUPUI ScholarWorks.
-
National Institutes of Health (NIH). (2024). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed.[6]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra.
Sources
- 1. Acetamide, 2-fluoro- [webbook.nist.gov]
- 2. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 3. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(Trifluoromethanesulfonyl)trifluoroacetamide | C3HF6NO3S | CID 12127911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Trifluoroacetyl (TFA) vs. Acetyl (Ac) Protecting Groups
Executive Summary
In organic synthesis, the choice between Trifluoroacetyl (TFA) and Acetyl (Ac) protecting groups is rarely a matter of preference but rather a strategic decision based on electronic modulation and orthogonal stability .
While both protect amines and alcohols via acyl mechanisms, their behaviors diverge radically due to the fluorine atoms in TFA. The Acetyl group (
This guide analyzes the mechanistic causality of these differences and provides validated protocols for their orthogonal use.
Mechanistic Foundation: The Fluorine Effect
To understand the stability difference, one must look at the transition state of the deprotection mechanism (nucleophilic acyl substitution).
Electronic Withdrawal (Inductive Effect)
The trifluoromethyl group (
-
Acetyl (
): The methyl group is weakly electron-donating, stabilizing the carbonyl bond and making the carbonyl carbon less electrophilic. -
Trifluoroacetyl (
): The three fluorine atoms pull electron density away from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (e.g., by or ).
Transition State Stabilization
During basic hydrolysis, the reaction proceeds through a tetrahedral intermediate. The
Figure 1: Mechanistic pathway of base-catalyzed hydrolysis. The electron-withdrawing nature of TFA significantly lowers the energy of the tetrahedral intermediate, accelerating deprotection.
Performance Comparison: Stability Profile
The following data synthesizes reactivity trends from standard texts (Greene’s) and kinetic studies.
Comparative Stability Table
| Condition | Acetyl (Ac) Protection | Trifluoroacetyl (TFA) Protection | Relative Lability (TFA vs Ac) |
| Aqueous Acid (pH < 1) | Stable (Requires heat/time) | Stable (Slightly less than Ac) | Comparable |
| Weak Base ( | Stable | Unstable (Slow hydrolysis) | TFA is ~100x more labile |
| Mild Base ( | Stable | Cleaved (Rapidly) | TFA is >1,000x more labile |
| Strong Base ( | Cleaved | Cleaved (Instantaneously) | TFA is extremely labile |
| Nucleophiles ( | Stable | Unstable (Transamidation risk) | TFA acts as an acylating agent |
| Reduction ( | Reduces to Ethyl amine | Reduces to Trifluoroethyl amine | Chemoselectivity Risk |
Key Insight: The "Orthogonal Window"
The critical operational difference lies in the pH 10–12 window .
-
TFA can be removed quantitatively using mild bases (e.g., Ammonia in Methanol, Sodium Borohydride in EtOH) at room temperature.
-
Acetyl generally remains intact under these conditions, requiring pH > 12 or elevated temperatures for efficient removal.
Experimental Protocols
Protocol A: Selective Removal of N-TFA in the Presence of N-Ac
Objective: Remove the trifluoroacetyl group while retaining the acetyl group on a diamine scaffold.
Reagents:
Methodology:
-
Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of absolute ethanol.
-
Reagent Addition: Cool to 0°C. Add
(5.0 mmol, 5 equiv) slowly. Note: While is a reducing agent, in ethanol it facilitates the solvolysis of the activated TFA amide bond via a reductive-cleavage mechanism that does not reduce the Acetyl amide. -
Reaction: Stir at 0°C to Room Temperature for 30–60 minutes. Monitor by TLC (TFA removal is usually rapid).
-
Quench: Carefully add Acetone (1 mL) to quench excess borohydride, then concentrate.
-
Workup: Dilute with EtOAc, wash with water, dry over
.
Validation:
-
NMR will show the disappearance of the amide proton shift associated with TFA (typically downfield ~9-10 ppm) and loss of
coupling in NMR (quartet at ~116 ppm and ~157 ppm), while the Acetyl singlet (~2.0 ppm) remains.
Protocol B: Robust Global Deprotection (Acetyl & TFA)
Objective: Remove both groups to yield the free amine.
Reagents:
Methodology:
-
Dissolution: Dissolve substrate in Methanol (0.1 M concentration).
-
Hydrolysis: Add 2N
(5 equiv). -
Reflux: Heat to 60°C for 2–4 hours. Note: Acetyl requires this thermal energy; TFA will have cleaved within minutes.
-
Workup: Neutralize with 1N
, extract or purify via ion-exchange chromatography.
Decision Matrix: When to Use Which?
The choice of protecting group dictates your synthetic route. Use the decision tree below to select the appropriate group.
Figure 2: Strategic decision tree for selecting acyl protecting groups.
Expert Insights & Pitfalls
The "Volatile Ester" Trap
When protecting alcohols as trifluoroacetates (R-O-COCF3), be aware that the resulting esters are often highly volatile and susceptible to hydrolysis on silica gel.
-
Recommendation: Do not subject TFA-esters to standard flash chromatography. Use neutral alumina or purify via distillation/crystallization if possible. Acetyl esters are stable on silica.
The Solubility Switch
TFA groups introduce fluorine, which significantly alters solubility (lipophilicity). This can be advantageous for purifying polar amines. The presence of the
Transamidation
Because the TFA carbonyl is so electrophilic, it can react with external amines. If you have a TFA-protected molecule and you add a primary amine (e.g., as a reactant elsewhere in the molecule), you risk transamidation , where the TFA group "hops" to the new amine. Acetyl groups rarely suffer from this under mild conditions.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th/5th ed. John Wiley & Sons. (The definitive guide on stability constants).
- Weygand, F., & Frauendorfer, E. (1970). Chem. Ber., 103, 2437. (Seminal work on the lability of TFA groups and their use in peptide synthesis).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Confirming relative hydrolysis rates of TFA vs Ac esters).
-
Banaigs, B., et al. (2013).[1] "Selective deprotection of N-trifluoroacetyl in the presence of N-acetyl". Tetrahedron Letters. (Validation of chemoselective cleavage protocols).
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[6][7] Benzene Derivatives. J. Am. Chem. Soc., 59(1), 96–103. (Foundational theory on electronic effects/Hammett constants utilized in Section 2).
Sources
- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. dalalinstitute.com [dalalinstitute.com]
HPLC retention time of N-Benzyl-2,2,2-trifluoroacetamide on C18 columns
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Retention of N-Benzyl-2,2,2-trifluoroacetamide on C18 Columns
Introduction: The Analytical Challenge of Fluorinated Amides
This compound is a versatile chemical entity utilized in diverse fields, from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its use in developing advanced materials.[1] Its structure, featuring a hydrophobic benzyl group, a polar amide linkage, and a highly electronegative trifluoromethyl group, presents a unique profile for chromatographic analysis.[2] High-Performance Liquid Chromatography (HPLC) with C18 reversed-phase columns is the cornerstone of modern analytical chemistry for its robustness and wide applicability.[3][4] This guide provides a comprehensive analysis of the retention behavior of this compound on C18 columns, explores key factors influencing its separation, and compares this workhorse stationary phase with viable alternatives for optimized method development.
Physicochemical Properties and Predicted Retention Behavior
The retention of an analyte in reversed-phase HPLC is primarily governed by its hydrophobicity.[5] this compound possesses a calculated LogP value of approximately 2.1, indicating moderate hydrophobicity and making it an ideal candidate for analysis on C18 columns.[6]
The molecule's retention is a composite of interactions from its distinct moieties:
-
Benzyl Group: This nonpolar aromatic ring is the primary driver of hydrophobic interactions with the C18 alkyl chains of the stationary phase.
-
Trifluoromethyl (CF3) Group: This group significantly influences the molecule's electronic properties and can engage in dipole-dipole interactions. While highly electronegative, its overall contribution to retention on a C18 phase is complex; it can reduce hydrophobic interaction compared to a methyl group but also introduce alternative interaction mechanisms.
-
Amide Linkage (-NH-C=O): The amide group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[7] This allows for secondary interactions with any unreacted, accessible silanol groups on the silica surface of the stationary phase or with polar mobile phase components.
The C18 Column: The Primary Analytical Choice
A C18 column, with its octadecylsilane-bonded silica, is the most retentive and widely used stationary phase in reversed-phase HPLC.[8] The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte and the long C18 alkyl chains.[5] For this compound, the benzyl group will partition from the polar mobile phase into the nonpolar stationary phase, leading to its retention.
The choice of a C18 column is logical due to its ability to provide strong retention for moderately nonpolar compounds, ensuring they are well-retained and separated from polar impurities or matrix components that would otherwise elute in the void volume.
Figure 2. A typical experimental workflow for HPLC analysis.
Detailed Method Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Concentration: 100 µg/mL in 50:50 Acetonitrile:Water
Comparative Retention Data (Illustrative)
The table below demonstrates the expected effect of changing the mobile phase composition on the retention time (t_R) of this compound.
| Condition ID | Mobile Phase A (%) | Mobile Phase B (ACN, %) | Expected Retention Time (t_R), min | Expected Observation |
| 1 | 50 | 50 | ~ 7.5 | Good initial retention and peak shape. |
| 2 | 40 | 60 | ~ 4.8 | Faster elution, suitable for quicker screening. |
| 3 | 60 | 40 | ~ 12.0 | Stronger retention, useful for resolving from early-eluting impurities. |
Comparison with Alternative Column Chemistries
While C18 is a robust starting point, difficult separations may necessitate stationary phases that offer different selectivity. [4][8]
-
Pentafluorophenyl (PFP/F5) Columns: These columns possess a pentafluorophenyl group bonded to the silica. They provide multiple interaction modes, including hydrophobic, π–π, dipole-dipole, and charge transfer interactions. [3][4]For this compound, a PFP column could offer enhanced retention and unique selectivity due to potential interactions between the electron-rich benzene ring and the electron-deficient PFP ring, as well as dipole interactions with the trifluoroacetamide moiety. This makes PFP phases an excellent alternative when C18 fails to resolve critical pairs.
-
Amide-Embedded (Polar-Embedded) Columns: Columns like the ACE C18-Amide feature an amide group embedded within the C18 alkyl chain. [9]This modification makes the stationary phase more polar, providing two key advantages. First, it enhances retention for polar compounds through additional hydrogen bonding interactions. [9]Second, it makes the column resistant to "pore dewetting" or "hydrophobic collapse," a phenomenon where highly aqueous mobile phases (>95% water) are expelled from the pores of a traditional C18 column, leading to drastic retention loss. [10][11]An amide-embedded column would be a superior choice if the analysis required a mobile phase with a very low percentage of organic modifier.
| Stationary Phase | Primary Interaction | Secondary Interactions | Best Suited For |
| Standard C18 | Hydrophobic | Minimal | General purpose, robust retention of moderately nonpolar compounds. [5] |
| PFP / F5 | Hydrophobic, π–π | Dipole-dipole, charge transfer | Resolving isomers and halogenated compounds; providing alternative selectivity to C18. [3] |
| C18-Amide | Hydrophobic | Hydrogen bonding, dipole-dipole | Enhanced retention of polar compounds; compatibility with 100% aqueous mobile phases. [9] |
Conclusion
The retention of this compound on a C18 column is a predictable process governed primarily by hydrophobic interactions, which can be effectively modulated by adjusting the mobile phase's organic modifier content. A standard C18 column serves as an excellent and reliable starting point for method development. However, for complex separations requiring alternative selectivity, particularly for resolving structurally similar compounds, exploring stationary phases such as Pentafluorophenyl (PFP) or polar-embedded C18-Amide columns is a highly recommended strategy. A thorough understanding of the underlying chromatographic principles and the interplay between the analyte's structure and stationary phase chemistry is paramount to developing robust and efficient HPLC methods.
References
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubMed. Retention of [(18)F]fluoride on reversed phase HPLC columns. Available from: [Link]
-
SpringerLink. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Available from: [Link]
-
MAC-MOD Analytical. DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Available from: [Link]
-
Waters Knowledge Base. What are common causes for less than expected retention times on a reversed-phase LC column?. Available from: [Link]
-
Obrnuta faza. C18 Reversed Phase HPLC Columns. Available from: [Link]
-
HPLC. ACE C18-Amide. Available from: [Link]
-
LCGC International. Retention Time Drift—A Case Study. Available from: [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Available from: [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]
-
Chromatography Forum. Interesting retention time for C18 column. Available from: [Link]
-
Studia Universitatis Babes-Bolyai Chemia. COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Available from: [Link]
-
PubChem. N,N-dibenzyl-2,2,2-trifluoroacetamide. Available from: [Link]
-
Agilent Technologies. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Available from: [Link]
-
ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of this compound. Available from: [Link]
-
ResearchGate. Synthesis of this compound. Available from: [Link]
-
ResearchGate. HPLC analysis, different retention time?. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CID 172702912 | C9H8F3NO | CID 172702912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. mac-mod.com [mac-mod.com]
- 9. hplc.eu [hplc.eu]
- 10. One moment, please... [obrnutafaza.hr]
- 11. support.waters.com [support.waters.com]
A Guide to Elemental Analysis for Purity Verification of C9H8F3NO
This guide provides an in-depth, technical comparison and workflow for utilizing elemental analysis to verify the purity of the fluorinated organic compound C9H8F3NO. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating system for purity assessment.
The Imperative of Purity in Drug Development
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, establishing the purity of a compound is a non-negotiable cornerstone of quality control and regulatory compliance. For a molecule with the formula C9H8F3NO, even minor impurities can alter its pharmacological activity, toxicity profile, and stability. While techniques like NMR and mass spectrometry are invaluable for structural elucidation, elemental analysis remains a fundamental, quantitative method for confirming the empirical formula and, by extension, the purity of a synthesized compound.[1] It provides a direct measure of the mass fractions of constituent elements, offering a powerful cross-validation of a substance's bulk composition.[2][3]
Theoretical Composition: The Analytical Benchmark
Before any experimental work can begin, the theoretical elemental composition of the target molecule must be calculated. This theoretical data serves as the gold standard against which all experimental results will be compared.
The molecular formula for our compound of interest is C9H8F3NO .
-
Molecular Weight Calculation:
-
Carbon (C): 9 x 12.011 = 108.099
-
Hydrogen (H): 8 x 1.008 = 8.064
-
Fluorine (F): 3 x 18.998 = 56.994
-
Nitrogen (N): 1 x 14.007 = 14.007
-
Oxygen (O): 1 x 15.999 = 15.999
-
Total Molecular Weight: 203.163 g/mol
-
-
Theoretical Elemental Percentages:
-
%C = (108.099 / 203.163) x 100 = 53.21%
-
%H = (8.064 / 203.163) x 100 = 3.97%
-
%N = (14.007 / 203.163) x 100 = 6.90%
-
These three values—Carbon, Hydrogen, and Nitrogen—are the primary targets for the most common form of elemental analysis: CHN combustion analysis.
Experimental Protocol: A Self-Validating CHN Analysis Workflow
The most prevalent method for determining CHN content is combustion analysis, a technique based on the complete oxidation of the sample in a high-temperature environment.[2][4] The resulting gaseous products (CO2, H2O, and N2) are then separated and quantified. For fluorinated compounds, special considerations are necessary to ensure accuracy.
Causality in Experimental Design
The strength of the carbon-fluorine bond presents a unique challenge. Incomplete combustion can lead to the formation of stable CF2 radicals, which may be erroneously detected as nitrogen, leading to low carbon and high nitrogen readings.[5] To mitigate this, the protocol must ensure complete sample oxidation and effective trapping of fluorine.
Step-by-Step Methodology
-
System Preparation and Calibration:
-
Rationale: Instrument calibration ensures the detector response is accurately correlated to a known quantity of each element.
-
Protocol:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents. For a fluorinated compound like C9H8F3NO, the combustion tube packing must include a fluorine absorbent such as magnesium oxide (MgO) post-oxidation catalyst.[5] This traps fluorine as non-volatile magnesium fluoride, preventing it from interfering with downstream detectors.
-
Perform leak checks on the system to ensure atmospheric gases do not contaminate the analysis.
-
Calibrate the instrument using a certified organic standard of high purity, such as Acetanilide. Analyze the standard multiple times to establish a consistent calibration factor for C, H, and N.
-
-
-
Sample Preparation:
-
Rationale: Accurate weighing of a homogenous sample is critical for quantitative analysis. The sample must be free of residual solvents or moisture, which would alter the CHN percentages.
-
Protocol:
-
Dry the C9H8F3NO sample thoroughly under a high vacuum to remove any residual solvents or water.
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. Record the weight precisely.
-
Crimp the capsule to enclose the sample, ensuring no sample is lost.
-
-
-
Combustion Analysis:
-
Rationale: This step converts the solid sample into quantifiable gases through complete oxidation in a controlled environment.
-
Protocol:
-
The encapsulated sample is dropped from an autosampler into a horizontal furnace heated to 900-1000°C .
-
A precise volume of pure oxygen is injected, causing the sample to combust instantaneously (flash combustion).
-
The resulting gas mixture (CO2, H2O, N2, NOx, and HF) is swept by a helium carrier gas through the combustion tube, passing over the MgO to trap fluorine.
-
-
-
Reduction and Detection:
-
Rationale: The gas mixture is further refined to ensure only the target analytical gases reach the detector.
-
Protocol:
-
The gases pass through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) to elemental nitrogen (N2).
-
The resulting mixture (CO2, H2O, N2) is passed through a separation system (often a gas chromatography column) to resolve the individual gases.
-
A thermal conductivity detector (TCD) quantifies the amount of each gas relative to the helium carrier gas. The instrument's software then back-calculates the percentage of C, H, and N in the original sample based on its weight and the calibration factors.
-
-
Workflow Visualization
Data Interpretation and Purity Assessment
The ultimate goal is to compare the experimental percentages with the theoretical values. For pharmaceutical-grade compounds, the generally accepted tolerance for agreement between the found and calculated values is within ±0.4% .[6] Deviations outside this range strongly suggest the presence of impurities or residual solvent.
Comparative Data Scenarios
| Element | Theoretical % | Experimental % (Sample A: High Purity) | Experimental % (Sample B: Impure) |
| Carbon (C) | 53.21 | 53.05 (-0.16) | 55.15 (+1.94) |
| Hydrogen (H) | 3.97 | 3.99 (+0.02) | 4.55 (+0.58) |
| Nitrogen (N) | 6.90 | 6.81 (-0.09) | 6.35 (-0.55) |
| Purity Assessment | - | Pass (All values within ±0.4%) | Fail (Significant deviations) |
-
Analysis of Sample A: The experimental results are in excellent agreement with the theoretical values. All deviations are well within the ±0.4% acceptance criterion, confirming a high degree of purity.
-
Analysis of Sample B: The results show significant deviations. The higher carbon and hydrogen percentages, coupled with a lower nitrogen value, could indicate contamination with a hydrocarbon-based solvent or a starting material that is rich in C and H but lacks nitrogen. This sample would require further purification and re-analysis.
Elemental Analysis in Context: A Comparative Overview
While powerful, elemental analysis is one tool in a larger analytical arsenal. Its performance should be understood in comparison to other common techniques.
| Technique | Primary Use | Information Provided | Strengths | Limitations |
| Elemental Analysis | Purity & Formula Confirmation | Quantitative elemental composition (%C, H, N, S). | Fast, inexpensive, highly accurate for bulk purity.[2] | Does not identify the structure of impurities; insensitive to isomers. |
| NMR Spectroscopy | Structural Elucidation | Detailed molecular structure, connectivity of atoms. | Unparalleled for structure determination; can identify and quantify impurities if their signals are resolved. | Less sensitive for bulk purity assessment; requires soluble samples. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Precise mass-to-charge ratio, molecular formula confirmation (HRMS). | Extremely sensitive; can identify trace-level impurities. | Not inherently quantitative without extensive calibration; may not detect non-ionizable impurities. |
| Chromatography (HPLC/GC) | Separation & Quantification | Purity assessment by area percent; separates components of a mixture. | Excellent for quantifying known impurities and resolving complex mixtures. | Requires development of specific methods; detector response can vary between compounds. |
Elemental analysis does not replace these other methods but rather complements them.[1] A high-purity result from elemental analysis provides strong, quantitative evidence that the bulk of the sample conforms to the expected empirical formula, validating the identity and quality of the synthesized compound.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
Elemental analysis. Wikipedia. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementar. [Link]
-
〈233〉 elemental impurities—procedures. US Pharmacopeia (USP). [Link]
-
CHN determination of highly fluorinated organic compounds. (2013). Scientist Live. [Link]
-
<233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP). [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. scientistlive.com [scientistlive.com]
- 6. pubs.acs.org [pubs.acs.org]
The Binding Affinity of N-benzyltrifluoroacetamide to Fungal Enzymes: A Comparative Molecular Docking Guide
In the relentless pursuit of novel antifungal agents, the exploration of synthetic compounds that can effectively target crucial fungal enzymes is paramount. Among these, N-benzyltrifluoroacetamide has emerged as a molecule of interest, demonstrating notable antifungal activity. This guide provides an in-depth comparative analysis of the molecular docking scores of N-benzyltrifluoroacetamide against key fungal enzymes, juxtaposed with established antifungal drugs. Through this computational lens, we aim to elucidate its potential as a scaffold for the development of next-generation antifungals.
The Critical Role of Fungal Enzymes in Drug Discovery
Fungi, being eukaryotic organisms, share cellular machinery with their human hosts, a fact that significantly narrows the window for selective toxicity in antifungal drug development. Consequently, enzymes that are either unique to fungi or structurally distinct from their human counterparts represent prime targets for therapeutic intervention. Key among these are enzymes involved in cell wall synthesis, ergosterol biosynthesis, and essential metabolic pathways.[1][2] Molecular docking, a powerful in-silico tool, allows us to predict the binding affinity and interaction patterns of small molecules with these macromolecular targets, thereby prioritizing candidates for further experimental validation.
A Validated Molecular Docking Workflow
To ensure the scientific rigor of this comparative analysis, a standardized and validated molecular docking protocol is essential. The following workflow outlines the key steps, from target preparation to the interpretation of results. The rationale behind each step is to simulate the ligand-protein interaction as accurately as possible, providing a reliable estimate of binding affinity.
Figure 1: A generalized workflow for molecular docking studies.
Experimental Protocol: Step-by-Step Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structures of the target fungal enzymes are retrieved from the Protein Data Bank (PDB). For this analysis, we focused on Lanosterol 14-alpha-demethylase (CYP51) (PDB: 3JUV) and Glucosamine-6-Phosphate Synthase (PDB: 2VF5), which are known targets for N-benzyltrifluoroacetamide.[1]
-
All water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein structure using tools like AutoDock Tools.
-
-
Ligand Preparation:
-
The 2D structure of N-benzyltrifluoroacetamide and selected alternative antifungal agents are drawn using chemical drawing software and converted to 3D structures.
-
The ligand structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Molecular Docking:
-
A grid box is defined around the active site of the enzyme, ensuring it is large enough to encompass the binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina.[3] The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the active site.[4]
-
-
Analysis of Results:
-
The docking results are analyzed based on the binding energy (in kcal/mol), which represents the strength of the interaction between the ligand and the protein. A more negative binding energy indicates a stronger and more favorable interaction.
-
The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
-
Comparative Analysis of Molecular Docking Scores
The following table summarizes the molecular docking scores of N-benzyltrifluoroacetamide against key fungal enzymes, compared with those of established antifungal drugs. This direct comparison allows for an objective assessment of its potential inhibitory activity.
| Fungal Enzyme Target | Compound | PDB ID | Docking Score (kcal/mol) |
| Lanosterol 14-alpha-demethylase (CYP51) | N-benzyltrifluoroacetamide | 3JUV | -5.95 [1] |
| Fluconazole | - | -4.80[2] | |
| Posaconazole (mutant CYP51) | - | -10.353[5] | |
| Glucosamine-6-Phosphate Synthase | N-benzyltrifluoroacetamide | 2VF5 | -4.37 [1] |
| AmpC beta-lactamase (Bacterial enzyme for context) | N-benzyltrifluoroacetamide | 1KE4 | -5.53 [1] |
Note: Direct comparison of docking scores should be made with caution, as scores can vary depending on the specific software, force field, and parameters used in the study. The data presented here is compiled from different research articles.
Interpreting the Data: Insights into Binding Affinity
The molecular docking results reveal that N-benzyltrifluoroacetamide exhibits a favorable binding affinity for Lanosterol 14-alpha-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Its docking score of -5.95 kcal/mol is more favorable than that of the widely used antifungal drug Fluconazole (-4.80 kcal/mol) in a separate study, suggesting a potentially stronger interaction with the active site.[1][2] However, it is important to note that next-generation azoles like Posaconazole show significantly lower binding energies against mutant forms of CYP51, indicating higher potency.[5]
Against Glucosamine-6-Phosphate Synthase, another potential antifungal target, N-benzyltrifluoroacetamide shows a moderate binding energy of -4.37 kcal/mol.[1] While this interaction is less strong than with CYP51, it suggests that the compound may have multiple mechanisms of action.
The interaction of N-benzyltrifluoroacetamide with CYP51 involves the formation of three hydrogen bonds with the amino acid residues HIS236, MET378, and ILE379, which contributes to its stable binding within the active site.[1]
Figure 2: Inhibition of the ergosterol biosynthesis pathway by N-benzyltrifluoroacetamide and azole antifungals.
Conclusion and Future Directions
The in-silico analysis presented in this guide indicates that N-benzyltrifluoroacetamide is a promising candidate for further investigation as an antifungal agent. Its favorable docking score against the well-established fungal target CYP51, surpassing that of fluconazole in the cited study, warrants experimental validation of its inhibitory activity. Furthermore, its interaction with Glucosamine-6-Phosphate Synthase suggests a potential for a broader spectrum of action.
Future research should focus on synthesizing derivatives of N-benzyltrifluoroacetamide to improve its binding affinity and selectivity for fungal enzymes. In vitro and in vivo studies are crucial to confirm the antifungal efficacy and to assess the toxicological profile of these compounds. The insights gained from molecular docking provide a solid foundation for the rational design of more potent and selective antifungal drugs based on the N-benzyltrifluoroacetamide scaffold.
References
- Al-Dhabi, N. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Applied Nanoscience.
- Mishra, N., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Molecules.
- Guerrero-Perilla, C., et al. (2015). Molecular docking study of naturally occurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery. Vitae.
- Magesh, H., et al. (2014). Molecular docking analysis of bioactive compounds from Mollugo cerviana (L.) SER with DHFR for antifungal activity. Journal of Applied Pharmaceutical Science.
- Kapse, S. N., et al. (2022).
- Vembu, S., et al. (2018). Design, in silico molecular docking studies, synthesis, spectral characterization and in vitro antifungal evaluation of 1-(4-(1H-tetrazole-1-yl) phenyl)-3-arylprop-2-en-1-ones. Der Pharma Chemica.
- Srinivasan, B., et al. (2021). In silico Discovery of a New Potent Inhibitor for Sterol 14- alpha Demethylase as a Promising Antifungal Drug against Aspergillus fumigatus Infection. Biointerface Research in Applied Chemistry.
- Govindarajan, P., et al. (2014). Docked complex showing fluconazole with lanosterol 14 α-demethylase.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
- Singh, S., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition [mdpi.com]
- 3. Isolation, characterization and antifungal docking studies of wortmannin isolated from Penicillium radicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gene expression, molecular docking, and molecular dynamics studies to identify potential antifungal compounds targeting virulence proteins/genes VelB and THR as possible drug targets against Curvularia lunata [frontiersin.org]
- 5. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N-Benzyl-2,2,2-trifluoroacetamide
Executive Safety Assessment
Compound: N-Benzyl-2,2,2-trifluoroacetamide CAS: 7387-69-1 Physical State: White to pale yellow crystalline solid (MP: 70–74 °C)[1][2][3]
As a Senior Application Scientist, I advise treating this compound with a higher degree of caution than standard acetamides. While often classified as a general irritant, the trifluoroacetyl moiety significantly alters the electronic and lipophilic profile of the molecule compared to non-fluorinated analogues. This modification increases the compound's stability and potential for skin permeation.[3]
Critical Operational Insight: The primary safety risk often stems not from the solid itself, but from the solvent vector .[3] Once dissolved in polar aprotic solvents (e.g., DMSO, DMF, DCM) for synthesis, the solution can rapidly penetrate nitrile gloves, carrying the fluorinated amide across the dermal barrier.
Risk Profile & Hazard Identification
Data synthesized from GHS classifications and structural activity relationship (SAR) analysis.
| Parameter | Specification | Safety Implication |
| GHS Classification | Warning | Treat as a bioactive irritant.[3] |
| Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; Causes skin/eye/respiratory irritation.[3] |
| Molecular Weight | 203.16 g/mol | Small molecule; high potential for dust generation.[3] |
| Solubility | Soluble in organic solvents; Low water solubility | Lipophilic: Accumulates in fatty tissues if absorbed.[3] |
| Reactivity | Stable amide bond | Resistant to hydrolysis; persistent in waste streams.[3] |
PPE Selection Protocol
This protocol uses a "Vector-Based" approach.[3] You must select PPE based on the state of the matter (Solid vs. Solution).[3]
A. Respiratory Protection[3][4][5][6]
-
Solid Handling: Use a Type N95/P95 particulate respirator if weighing outside a fume hood (not recommended).[3] Ideally, handle inside a certified chemical fume hood.[3]
-
Solution Handling: Work exclusively in a fume hood. If the carrier solvent is volatile (e.g., Dichloromethane), and work must be done outside a hood, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
B. Eye Protection[3][6][7]
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.[3]
-
High Risk: Chemical splash goggles are required during scale-up (>5g) or when heating reaction mixtures, as fluorinated amides can sublime or spatter.[3]
C. Hand Protection (The Critical Variable)
Do not rely on a single glove type.[3]
| State | Primary Glove Material | Thickness | Breakthrough Time | Reasoning |
| Dry Solid | Nitrile Rubber | 4–5 mil | >480 min | Excellent protection against dry particulates.[3] |
| In Acetone/DCM | Laminate (Silver Shield) | 2.7 mil | >240 min | Nitrile degrades rapidly in DCM/Acetone.[3] |
| In DMSO/DMF | Double Nitrile | 8 mil (Total) | ~45 min | DMSO permeates nitrile; change gloves immediately upon splash.[3] |
Operational Workflow & Logic
The following diagram illustrates the decision logic for PPE selection and handling based on the experimental phase.
Figure 1: Decision matrix for selecting glove materials based on the "Solvent Vector" principle.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing:
-
Solubilization:
-
Cleanup:
Emergency Response & Disposal
Standard Operating Procedures (SOPs) for accidents involving fluorinated organics.
Spill Response
-
Solid Spill: Do not dry sweep.[3] Wet the powder with a mist of water or inert oil (like mineral oil) to suppress dust, then wipe up with absorbent pads.
-
Solution Spill:
Waste Disposal (Crucial Compliance)
Never dispose of this compound down the drain.[3] The trifluoromethyl group (
-
Stream A: Halogenated Organic Waste:
-
Stream B: Aqueous Waste (Trace):
-
Only if the compound was quenched and diluted significantly.[3] Check local EHS regulations regarding fluorinated surfactants.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 230121, this compound.[3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[3] Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
